Molnupiravir-d7
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O7 |
|---|---|
Molecular Weight |
336.35 g/mol |
IUPAC Name |
[(2R,3R,5R)-3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C13H19N3O7/c1-6(2)12(19)22-5-7-9(17)10(18)11(23-7)16-4-3-8(15-21)14-13(16)20/h3-4,6-7,9-11,17-18,21H,5H2,1-2H3,(H,14,15,20)/t7-,9+,10?,11-/m1/s1/i1D3,2D3,6D |
InChI Key |
HTNPEHXGEKVIHG-MBRGINTQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OC[C@@H]1[C@@H](C([C@@H](O1)N2C=CC(=NC2=O)NO)O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)NO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Molnupiravir-d7: A Technical Overview of its Chemical Properties, Structure, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir-d7 is the deuterated analog of Molnupiravir, an orally bioavailable antiviral prodrug that has garnered significant attention for its role in the treatment of COVID-19.[1] As a ribonucleoside analog, Molnupiravir exerts its antiviral effect by inducing widespread mutations in the RNA of viruses, a mechanism known as "viral error catastrophe."[2] The incorporation of deuterium atoms in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, serving as a stable isotope-labeled internal standard for quantitative analysis. This technical guide provides an in-depth look at the chemical properties, structure, synthesis, and analytical methodologies related to this compound.
Chemical Properties and Structure
This compound is structurally similar to its non-deuterated counterpart, with the key difference being the replacement of seven hydrogen atoms with deuterium on the isobutyryl ester moiety. This substitution results in a higher molecular weight while retaining the core pharmacophore responsible for its antiviral activity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂D₇N₃O₇ | [3] |
| Molecular Weight | 336.35 g/mol | [3] |
| CAS Number | Not available (Unlabeled: 2492423-29-5) | [4] |
| Appearance | White to off-white solid | |
| Synonyms | EIDD-2801-d7, MK-4482-d7 | [1] |
The core structure of Molnupiravir consists of a modified cytidine nucleoside. The deuteration is specifically located on the isobutyrate group attached to the 5'-hydroxyl of the ribose sugar.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Mechanism of Action
Molnupiravir is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, N4-hydroxycytidine (NHC). NHC is then phosphorylated by host cell kinases to form NHC-triphosphate (NHC-TP). Viral RNA-dependent RNA polymerase (RdRp) recognizes NHC-TP as a substrate and incorporates it into the nascent viral RNA strand. The incorporated NHC can tautomerize, leading to misincorporation of nucleotides during subsequent rounds of RNA replication. This accumulation of mutations, termed "error catastrophe," ultimately prevents the virus from producing viable progeny.
Antiviral Mechanism of Molnupiravir
Caption: Mechanism of action of Molnupiravir.
Experimental Protocols
Synthesis of Molnupiravir
While a specific protocol for this compound is not publicly detailed, its synthesis would follow a similar route to that of Molnupiravir, with the introduction of a deuterated isobutyryl source. A common synthesis approach starts from uridine.[5][6]
Step 1: Protection of Uridine
-
To a solution of uridine in a suitable solvent (e.g., acetone), add a protecting group reagent (e.g., 2,2-dimethoxypropane) and a catalytic amount of acid (e.g., sulfuric acid).[5]
-
Stir the reaction at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction and isolate the protected uridine intermediate.
Step 2: Esterification with Deuterated Isobutyric Anhydride
-
Dissolve the protected uridine in an appropriate solvent (e.g., acetonitrile).
-
Add deuterated isobutyric anhydride and a base (e.g., triethylamine) and a catalyst (e.g., 4-dimethylaminopyridine).
-
Stir the reaction until completion and then work up to isolate the esterified product.
Step 3: Oximation and Deprotection
-
The esterified intermediate is then converted to the corresponding oxime by treatment with a suitable reagent (e.g., hydroxylamine).[7]
-
Finally, the protecting groups are removed under acidic conditions (e.g., with formic acid) to yield this compound.[5][7]
-
The final product can be purified by crystallization.[5]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The following is a representative RP-HPLC method for the analysis of Molnupiravir, which would be suitable for the analysis of this compound.[8][9][10]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v) or a buffered aqueous solution with an organic modifier.[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 236 nm or 275 nm[8][10] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in the mobile phase and dilute to volume.
-
Further dilute this stock solution to prepare working standards of desired concentrations.[8]
Sample Preparation:
-
For bulk drug analysis, prepare a solution of known concentration in the mobile phase.
-
For formulation analysis, an appropriate extraction procedure should be employed to isolate the analyte from excipients before dilution with the mobile phase.
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of this compound.
Conclusion
This compound is an essential tool for researchers and drug development professionals working with Molnupiravir. Its well-defined chemical properties and the established analytical methods for its non-deuterated analog allow for its effective use in critical bioanalytical and metabolic studies. The synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The mechanism of action, centered on inducing viral error catastrophe, remains a key area of interest in antiviral research. This guide provides a foundational understanding of the core technical aspects of this compound for its application in a research and development setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. molnupiravir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Molnupiravir D7 [artis-isotopes.com]
- 4. Molnupiravir | EIDD-2801 | COVID-19 | TargetMol [targetmol.com]
- 5. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rjptonline.org [rjptonline.org]
- 9. cmbr-journal.com [cmbr-journal.com]
- 10. theaspd.com [theaspd.com]
An In-Depth Technical Guide to the Synthesis and Characterization of Molnupiravir-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Molnupiravir-d7, a deuterated analog of the antiviral drug Molnupiravir. Given the limited publicly available information on the synthesis of this compound, this document presents a proposed synthetic route based on established methods for the non-deuterated compound. The characterization data for Molnupiravir is presented alongside expected data for its deuterated counterpart, offering a comparative framework for researchers.
Synthesis of this compound
The synthesis of this compound is presumed to follow a similar pathway to that of Molnupiravir, with the key difference being the use of a deuterated reagent to introduce the seven deuterium atoms onto the isobutyryl group. A plausible and efficient method is the esterification of N-hydroxycytidine (NHC) with isobutyric-d7 anhydride.
Proposed Synthesis Pathway
The proposed two-step synthesis starts from the commercially available nucleoside cytidine.[1] The first step involves the hydroxamination of cytidine to yield N-hydroxycytidine (NHC).[1] The subsequent and final step is the selective acylation of NHC with isobutyric-d7 anhydride to produce this compound.[1]
References
The Core Antiviral Mechanism of Molnupiravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir (MK-4482, EIDD-2801) is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, most notably SARS-CoV-2, the causative agent of COVID-19.[1][2][3] This technical guide provides an in-depth overview of the antiviral activity of Molnupiravir and its active metabolite, NHC, with a focus on its mechanism of action, quantitative efficacy data, and the experimental protocols used to evaluate its antiviral properties. As of the current literature, there is a notable lack of specific data on the antiviral activity of isotopic variants of Molnupiravir; therefore, this guide will focus on the parent compound and its primary active form.
Mechanism of Action: Viral Error Catastrophe
Molnupiravir's primary mechanism of action is the induction of "viral error catastrophe" or "lethal mutagenesis".[4][5] This process disrupts viral replication by introducing a high number of mutations into the viral genome, ultimately leading to the production of non-viable viral progeny.
The key steps in this mechanism are as follows:
-
Prodrug Activation: Following oral administration, Molnupiravir is rapidly hydrolyzed in the plasma to its active form, β-D-N4-hydroxycytidine (NHC).[1][6]
-
Intracellular Phosphorylation: NHC is taken up by host cells and is subsequently phosphorylated by host kinases to form the active 5'-triphosphate metabolite, NHC-triphosphate (NHC-TP).[4][6]
-
Incorporation into Viral RNA: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[6] The viral RdRp mistakenly incorporates NHC-monophosphate (NHC-MP) into newly synthesized viral RNA strands.[1]
-
Tautomerism and Ambiguous Base-Pairing: The incorporated NHC possesses tautomeric properties, meaning it can exist in two different structural forms. One form mimics cytidine (C) and pairs with guanosine (G), while the other mimics uridine (U) and pairs with adenosine (A).[7] This dual-coding potential is the cornerstone of its mutagenic effect.
-
Accumulation of Mutations: During subsequent rounds of viral replication, the NHC within the RNA template can lead to the incorrect incorporation of nucleotides. For instance, if NHC was incorporated opposite a G in the template strand, during the synthesis of the complementary strand, it might be read as a U, leading to the incorporation of an A instead of a C. This results in G-to-A and C-to-U transition mutations accumulating throughout the viral genome.[4][8]
-
Lethal Mutagenesis: The accumulation of these mutations surpasses the virus's ability to maintain genomic integrity, even with its proofreading exonuclease (ExoN) activity, leading to the production of non-functional proteins and ultimately, non-viable virus particles.[1][9]
Quantitative Antiviral Activity
The antiviral activity of Molnupiravir and its active metabolite, NHC, has been quantified in numerous in vitro and in vivo studies against a variety of RNA viruses. The following tables summarize key efficacy data.
In Vitro Antiviral Activity of Molnupiravir (NHC)
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference(s) |
| SARS-CoV-2 (Ancestral) | Vero | IC50 | 0.3 | [2] |
| SARS-CoV-2 (Ancestral) | Calu-3 | IC50 | 0.08 | [2] |
| SARS-CoV-2 (Ancestral) | Vero E6-GFP | EC50 | 0.3 | [2] |
| SARS-CoV-2 (Ancestral) | Huh7 | EC50 | 0.4 | [2] |
| SARS-CoV-2 (B-lineage, Alpha, Beta, Delta) | A549-ACE2 | IC50 | 0.04 - 0.16 | [10] |
| SARS-CoV-2 (Delta and Omicron variants) | VeroE6-GFP | EC50 | Equivalent to ancestral strain | [11] |
| MERS-CoV | Vero | EC50 | 0.56 | [12] |
| Murine Hepatitis Virus (MHV) | DBT-9 | EC50 | 0.17 | [12] |
| Influenza A Virus (IAV) | - | - | Potent activity reported | [13] |
| Ebola Virus (EBOV) | - | - | Activity demonstrated | [7] |
| Venezuelan Equine Encephalitis Virus (VEEV) | - | - | Activity demonstrated | [7] |
In Vivo Antiviral Activity of Molnupiravir
| Animal Model | Virus | Key Findings | Reference(s) |
| Ferrets | SARS-CoV-2 | Significantly decreased viral load in the upper respiratory tract and blocked transmission to co-housed animals. | [14] |
| Mice | MERS-CoV | Significantly reduced viral replication, lung viral loads, and pathogenesis. | [14] |
| Hamsters | SARS-CoV-2 (Wuhan, B.1.1.7, B.1.351) | Treatment significantly reduced viral RNA copies and infectious virus titers in the lungs for all variants. | [15] |
| Dwarf Hamsters | SARS-CoV-2 (Alpha, Beta, Gamma, Delta, Omicron) | Demonstrated efficacy against all variants of concern. | [12] |
| Immunodeficient Mice (with human lung tissue) | SARS-CoV-2 | Inhibition of viral replication in vivo. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antiviral efficacy studies. Below are generalized protocols for key experiments cited in the evaluation of Molnupiravir.
Cytopathic Effect (CPE) Inhibition Assay
This assay determines the ability of a compound to prevent virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero E6, A549) in 96-well plates and incubate until a confluent monolayer is formed.[1][6]
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., NHC) in cell culture medium.
-
Infection and Treatment: Infect the cell monolayers with a known multiplicity of infection (MOI) of the target virus. Immediately after, add the different concentrations of the test compound to the wells. Include control wells with uninfected cells (cell control) and infected, untreated cells (virus control).[5][6]
-
Incubation: Incubate the plates at the optimal temperature and CO2 concentration for viral replication and CPE development (typically 3-5 days).[4]
-
CPE Evaluation: After the incubation period, visually assess the extent of CPE in each well under a microscope. Alternatively, quantify cell viability using a reagent such as crystal violet or a tetrazolium-based salt (e.g., MTT).[1][6]
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of the compound that inhibits viral CPE by 50% compared to the virus control.[3]
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
-
Cell Seeding: Plate host cells in 6-well or 12-well plates to form a confluent monolayer.[4]
-
Virus-Compound Incubation: In separate tubes, mix serial dilutions of the test compound with a standard amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for a set period (e.g., 1 hour) to allow the compound to interact with the virus.[16]
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.[15][17]
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts viral spread to adjacent cells, leading to the formation of localized lesions (plaques).[16]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).[17]
-
Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.[4][17]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the number of plaques by 50%.[4]
Viral Load Quantification in Animal Tissues (RT-qPCR)
This method is used to determine the amount of viral RNA in tissues from in vivo studies.
-
Tissue Homogenization: Homogenize harvested tissue samples (e.g., lung, nasal turbinates) in a suitable lysis buffer to release the viral RNA.[10]
-
RNA Extraction: Purify total RNA from the tissue homogenate using a commercial RNA extraction kit or a method like TRIzol extraction.[10][18]
-
Reverse Transcription (RT): Convert the extracted viral RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and specific or random primers.[18]
-
Quantitative PCR (qPCR): Amplify the target viral cDNA using specific primers and probes in a real-time PCR instrument. The amplification is monitored in real-time by detecting a fluorescent signal.[10][18]
-
Quantification: Create a standard curve using known concentrations of a viral plasmid or RNA transcript. Compare the amplification of the unknown samples to the standard curve to determine the viral RNA copy number per unit of tissue (e.g., copies/mg).[19]
Conclusion
Molnupiravir represents a significant advancement in oral antiviral therapy, primarily through its unique mechanism of lethal mutagenesis. The extensive in vitro and in vivo data demonstrate its potent and broad-spectrum activity against numerous RNA viruses, including variants of SARS-CoV-2. The standardized experimental protocols outlined in this guide are fundamental to the continued evaluation of Molnupiravir and the development of new antiviral agents. While the potential for antiviral activity of its isotopic variants remains an open area for future research, the current body of evidence solidifies the role of Molnupiravir as a critical tool in the management of viral diseases.
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytopathic effect (CPE) inhibitory assay [bio-protocol.org]
- 6. pblassaysci.com [pblassaysci.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 11. mdpi.com [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vitro Synergistic Antiviral Effects of β‐D‐N4‐hydroxycytidine and Teriflunomide in Combination against a Broad Range of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. mcgill.ca [mcgill.ca]
- 19. Protocol for recombinant rabies virus titration by quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Molnupiravir
An In-depth Technical Guide to the Discovery and Development of Molnupiravir
Executive Summary
Molnupiravir (brand name Lagevrio) is an orally administered antiviral medication that has emerged as a significant therapeutic agent in the management of mild-to-moderate COVID-19.[1][2] Developed initially for the treatment of influenza, its broad-spectrum activity against RNA viruses facilitated its rapid repurposing for the SARS-CoV-2 pandemic.[1][3][4] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, synthesis, and regulatory journey of Molnupiravir. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Preclinical Development
The journey of Molnupiravir began at Emory University's non-profit drug development company, Drug Innovation Ventures at Emory (DRIVE).[1] Initially, research funded by the Defense Threat Reduction Agency was aimed at finding antiviral agents against Venezuelan equine encephalitis virus (VEEV), which led to the discovery of the parent compound EIDD-1931, also known as β-D-N4-hydroxycytidine (NHC).[1][4] The compound demonstrated a broad range of activity against various RNA viruses.[1][3][5] To improve oral bioavailability, the isopropyl ester prodrug EIDD-2801, later named Molnupiravir, was developed.[4][6]
With the onset of the COVID-19 pandemic, research pivoted to evaluate Molnupiravir's efficacy against SARS-CoV-2.[1] Preclinical studies were foundational in establishing its potential.
In Vitro Studies
-
Antiviral Activity: In various cell lines, including Vero cells, the active metabolite NHC demonstrated potent inhibitory effects on the replication of multiple coronaviruses, such as SARS-CoV, MERS-CoV, and SARS-CoV-2.[3][7] Treatment with 6 µM of NHC resulted in a 90% reduction in viral replication in SARS-CoV-infected Vero 76 cells.[3]
-
Mechanism: These early studies confirmed that the antiviral action was due to the induction of mutations in the viral RNA, a mechanism termed "viral error catastrophe" or lethal mutagenesis.[3][7][8]
In Vivo Studies
-
Animal Models: Molnupiravir was shown to be orally effective in various animal models, including mice and ferrets, against influenza and coronaviruses.[7][9] In ferret models of SARS-CoV-2, treatment with Molnupiravir not only reduced viral load but also completely blocked transmission to untreated animals, highlighting its potential to curb community spread.[7][9]
The promising results from these preclinical evaluations led to a licensing agreement with Ridgeback Biotherapeutics, which then partnered with Merck & Co. to advance the drug into clinical trials.[1][10]
Mechanism of Action
Molnupiravir's unique mechanism of action sets it apart from many other antiviral agents. It does not directly inhibit viral enzymes but rather integrates into the viral genome, leading to an accumulation of fatal errors.[1][11]
-
Prodrug to Active Form: Molnupiravir is an orally administered prodrug. In the body, it is rapidly hydrolyzed in the plasma to its active form, the ribonucleoside analog N-hydroxycytidine (NHC).[6][11][12]
-
Cellular Uptake and Phosphorylation: NHC is taken up by cells and then phosphorylated by host kinases to form NHC-5′-triphosphate (NHC-TP).[3][11][12]
-
Incorporation into Viral RNA: During viral replication, the viral RNA-dependent RNA polymerase (RdRp) enzyme mistakenly incorporates NHC-TP into the newly synthesized viral RNA strand, as it acts as a competitive substrate for endogenous cytidine or uridine triphosphates.[1][11][12]
-
Tautomerization and Mutagenesis: The incorporated NHC can exist in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[1][12] This dual-pairing ability leads to widespread G-to-A and C-to-U transition mutations during subsequent rounds of RNA replication.[3][13][14]
-
Viral Error Catastrophe: The accumulation of these mutations throughout the viral genome results in non-functional viral proteins and inhibits the virus's ability to replicate, a process known as viral error catastrophe.[3][15]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Molnupiravir is characterized by its rapid conversion to the active metabolite NHC.
-
Absorption: Following oral administration, Molnupiravir is rapidly absorbed and hydrolyzed, with very little of the prodrug detected in plasma.[11][12] The active metabolite, NHC, reaches maximum plasma concentrations (Tmax) approximately 1.5 hours after administration in a fasted state.[11][12]
-
Distribution: Neither Molnupiravir nor NHC are bound to plasma proteins.[15] NHC distributes into tissues where it is phosphorylated to its active triphosphate form.[15]
-
Metabolism: Molnupiravir is a prodrug that is rapidly converted to NHC.[12] NHC is further metabolized intracellularly to the active NHC-TP.[12] The primary clearance pathway for NHC is metabolism into endogenous pyrimidines (cytidine and uridine), which then enter the body's natural nucleoside pools.[12]
-
Elimination: Renal excretion is not a major route of elimination for NHC, with ≤3% of the dose being eliminated in the urine as NHC.[15] The effective half-life of NHC is approximately 3.3 hours.[11]
| Parameter | Value | Reference |
| Tmax (NHC) | 1.00 - 1.75 hours | [16] |
| Cmax (NHC, 800 mg dose) | 2970 ng/mL | [15] |
| AUC0-12h (NHC, 800 mg dose) | 8360 h*ng/mL | [15] |
| Plasma Protein Binding | Not bound | [15] |
| Effective Half-life (NHC) | ~3.3 hours | [11] |
| Primary Elimination Route | Metabolism to endogenous pyrimidines | [12] |
Clinical Development
The clinical development program for Molnupiravir for COVID-19 was expedited, culminating in the pivotal Phase 3 MOVe-OUT trial.
Phase 1 and 2 Trials
-
Phase 1: First-in-human studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single and multiple ascending doses of Molnupiravir. The drug was found to be well-tolerated with mostly mild adverse events.[16][17]
-
Phase 2a: This trial in patients with COVID-19 demonstrated that Molnupiravir accelerated the clearance of SARS-CoV-2 RNA.[9] Notably, at day 5 of treatment, infectious virus was not isolated from any participants receiving 400 mg or 800 mg of Molnupiravir, compared to 11.1% of placebo recipients, suggesting a significant impact on infectivity.[9]
Phase 3 MOVe-OUT Trial
The MOVe-OUT study was a global, randomized, placebo-controlled, double-blind trial in non-hospitalized adult patients with mild-to-moderate COVID-19 who were at high risk for progressing to severe disease.[12][18]
-
Primary Endpoint: The primary endpoint was the percentage of participants who were hospitalized or died through day 29.
-
Key Findings: An interim analysis showed that Molnupiravir significantly reduced the risk of hospitalization or death.[19] 7.3% of patients in the Molnupiravir group were hospitalized or died compared to 14.1% in the placebo group, representing an approximate 50% risk reduction.[19][20] Through day 29 in this analysis, no deaths were reported in the Molnupiravir group, compared to eight deaths in the placebo group.[19] The final analysis of the full study population showed a 30% relative risk reduction.[21]
| Outcome (Interim Analysis) | Molnupiravir (n=385) | Placebo (n=377) | Risk Reduction | p-value |
| Hospitalization or Death | 7.3% (28) | 14.1% (53) | ~50% | 0.0012 |
| Deaths | 0 | 8 | - | - |
| Outcome (Phase 2a - Day 5) | Molnupiravir (400mg or 800mg) | Placebo | p-value |
| Infectious Virus Isolation | 0% | 11.1% | 0.034 & 0.027 |
Reference for tables:[9][19][20]
Synthesis and Manufacturing
The initial synthesis of Molnupiravir was disclosed in a patent by Emory University and involved a five-step process starting from uridine.[1][22] Recognizing the need for large-scale, cost-effective production, improved synthetic routes have been developed.
-
Original Route: A 5-step process starting from uridine with a maximum overall yield of 17%.[22][23] This route required chromatographic purification.[22]
-
Improved Routes: Merck and others have developed more efficient, higher-yielding, and sustainable methods. One notable three-step synthesis starts from ribose and utilizes engineered enzymes.[23][24] Another improved two-step, chromatography-free route from cytidine has been developed with an overall yield of 41-60%.[22][25]
Regulatory Journey and Authorization
The urgent need for oral antivirals during the COVID-19 pandemic led to an accelerated regulatory process for Molnupiravir.
-
United Kingdom: In November 2021, the UK's Medicines and Healthcare products Regulatory Agency (MHRA) was the first in the world to grant authorization for Molnupiravir.[10][21]
-
United States: On December 23, 2021, the U.S. Food and Drug Administration (FDA) granted an Emergency Use Authorization (EUA) for Molnupiravir.[1][10][26] The EUA specifies its use for the treatment of mild-to-moderate COVID-19 in adults with positive SARS-CoV-2 testing who are at high risk for progression to severe disease and for whom alternative COVID-19 treatment options are not accessible or clinically appropriate.[18][26][27]
-
Other Regions: Molnupiravir is now authorized or approved for use in more than 25 countries.[11]
Resistance Profile
A key advantage of Molnupiravir's mechanism is its high barrier to the development of viral resistance.[11][12]
-
Mechanism of Resistance Evasion: Because the drug induces random mutations across the viral genome rather than targeting a specific viral protein site, it is difficult for the virus to develop resistance through single-point mutations.[13][14]
-
In Vitro Studies: Laboratory studies attempting to induce resistance in SARS-CoV-2 through repeated passages in the presence of NHC did not result in the selection of resistant viral populations.[28] A random pattern of nucleotide changes was observed, consistent with the drug's mutagenic mechanism.[28]
-
Activity Against Variants: Molnupiravir is expected to maintain its activity against new and emerging SARS-CoV-2 variants because its mechanism is independent of the spike protein mutations that define many variants of concern.[28] Studies have confirmed its consistent efficacy across variants like Gamma, Delta, and Omicron.[19][28]
Key Experimental Protocols
In Vitro Antiviral Activity Assay (Cytopathic Effect Inhibition)
-
Cell Seeding: Vero 76 cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.
-
Drug Preparation: A stock solution of NHC (the active metabolite of Molnupiravir) is prepared and serially diluted to create a range of concentrations.
-
Viral Infection: The cell culture medium is removed, and cells are infected with a known titer of SARS-CoV-2.
-
Drug Application: Immediately following infection, the prepared drug dilutions are added to the respective wells. A "virus control" (no drug) and "cell control" (no virus, no drug) are included.
-
Incubation: Plates are incubated for 3-4 days at 37°C in a 5% CO2 environment until the cytopathic effect (CPE) is complete in the virus control wells.
-
Quantification: The CPE is quantified by staining the cells with a dye such as Neutral Red or Crystal Violet. The dye is taken up only by viable cells. The absorbance is read using a plate reader.
-
Data Analysis: The 50% effective concentration (EC50) is calculated, representing the drug concentration required to inhibit the viral CPE by 50% compared to the virus control. (Protocol synthesized from descriptions in sources like[3])
Phase 3 MOVe-OUT Clinical Trial Design
-
Study Design: A randomized, placebo-controlled, double-blind, multi-center, Phase 3 clinical trial.
-
Participant Population: Non-hospitalized adults (≥18 years) with mild-to-moderate, laboratory-confirmed COVID-19. Participants must have symptom onset within 5 days of randomization and at least one risk factor for progression to severe disease (e.g., age >60, obesity, diabetes, chronic kidney disease).[18][29]
-
Intervention: Participants are randomized in a 1:1 ratio to receive either:
-
Molnupiravir 800 mg orally every 12 hours for 5 days.[29]
-
A matching placebo orally every 12 hours for 5 days.
-
-
Primary Outcome: The primary efficacy endpoint is the percentage of participants who are hospitalized or die from any cause through Day 29.
-
Key Secondary Outcomes:
-
Safety and tolerability, assessed by the incidence of adverse events.
-
Change from baseline in viral RNA load.
-
-
Data Analysis: Efficacy is assessed in the modified Intent-to-Treat (mITT) population, which includes all randomized participants who received at least one dose of the study intervention. The difference in the primary outcome between the Molnupiravir and placebo groups is analyzed using appropriate statistical methods. (Protocol synthesized from descriptions in sources like[12][18][19])
References
- 1. Molnupiravir - Wikipedia [en.wikipedia.org]
- 2. lagevrio.com [lagevrio.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery, Development, and Patent Trends on Molnupiravir: A Prospective Oral Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. medrxiv.org [medrxiv.org]
- 9. A phase 2a clinical trial of molnupiravir in patients with COVID-19 shows accelerated SARS-CoV-2 RNA clearance and elimination of infectious virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. About Molnupiravir | Emory University | Atlanta GA [drugdiscovery.emory.edu]
- 11. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. fda.gov [fda.gov]
- 19. merck.com [merck.com]
- 20. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 21. Covid-19: What is the evidence for the antiviral molnupiravir? | The BMJ [bmj.com]
- 22. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How is Molnupiravir synthesised?_Chemicalbook [chemicalbook.com]
- 24. A quick, high-yield synthesis of molnupiravir, an investigational COVID antiviral pill | EurekAlert! [eurekalert.org]
- 25. Improved Synthesis Route for Molnupiravir - ChemistryViews [chemistryviews.org]
- 26. merck.com [merck.com]
- 27. fda.gov [fda.gov]
- 28. journals.asm.org [journals.asm.org]
- 29. va.gov [va.gov]
Molnupiravir-d7: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Molnupiravir-d7. The information presented herein is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and development settings. The data is primarily based on studies conducted on Molnupiravir, the non-deuterated parent compound, with the reasonable scientific assumption that the stability profile of this compound is comparable.
Storage Conditions
Proper storage is paramount to maintaining the chemical and isotopic purity of this compound. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Stability Profile under Stress Conditions
Forced degradation studies have been performed on Molnupiravir to understand its intrinsic stability and degradation pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. The following tables summarize the results of these studies.
Hydrolytic Stability
Molnupiravir is susceptible to hydrolysis, particularly under basic conditions. The primary degradation product is N4-hydroxycytidine (NHC).
| Condition | Temperature | Duration | Degradation (%) |
| 0.1 M HCl | 40°C | 2 hours | 18.2% |
| 1 N HCl | 40°C | 24 hours | ~40% |
| Water (Neutral) | 80°C | 24 hours | Significant |
| 0.01 M NaOH | Room Temperature | 2 minutes | 34.8% |
| 0.1 M NaOH | Room Temperature | 2 minutes | 100% |
| 1 N NaOH | Room Temperature | 15 minutes | ~40% |
Oxidative Stability
Molnupiravir shows susceptibility to oxidative stress.
| Condition | Temperature | Duration | Degradation (%) |
| 3% H₂O₂ | 40°C | 15 minutes | 6.3% |
Thermal Stability
The solid form of Molnupiravir is relatively stable to dry heat.
| Condition | Temperature | Duration | Degradation (%) |
| Dry Heat | 105°C | 6 hours | Not specified |
| Dry Heat | 100°C | 5 hours | Stable |
| In Solution | 80°C | 2 hours | 1.2% |
Photostability
Exposure to UV light can lead to degradation of Molnupiravir.
| Condition | Temperature | Duration | Degradation (%) |
| UV light (254 nm) | Room Temperature | 24 hours | 16.0% |
Degradation Pathways
The primary degradation pathway for Molnupiravir under hydrolytic (acidic and basic) conditions is the cleavage of the isobutyrate ester to form the active metabolite, N4-hydroxycytidine (NHC).
This compound Hydrolysis Pathway
Experimental Protocols
The following section details a general experimental workflow for assessing the stability of this compound, based on published methods for Molnupiravir.
General Stability Testing Workflow
Stability Testing Workflow
Recommended Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
A stability-indicating RP-HPLC method is crucial for separating this compound from its potential degradation products.
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at approximately 240 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of water and organic solvent) to obtain a known concentration.
-
Sample Solution for Forced Degradation:
-
Acid Hydrolysis: Dissolve this compound in a solution of hydrochloric acid (e.g., 0.1 M to 1 N) and incubate at a specified temperature (e.g., 40-60°C) for a defined period. Neutralize the solution with a suitable base before dilution and injection.
-
Base Hydrolysis: Dissolve this compound in a solution of sodium hydroxide (e.g., 0.01 M to 1 N) and keep at room temperature or a slightly elevated temperature for a specific duration. Neutralize with a suitable acid before dilution and injection.
-
Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3-30%) at a controlled temperature.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a high temperature (e.g., 105°C). Dissolve the stressed powder in a suitable diluent for analysis. For solution stability, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.
-
Analysis:
Inject the prepared standard and stressed sample solutions into the HPLC system. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed sample or a standard of known concentration.
Conclusion
This compound, like its non-deuterated counterpart, is a molecule that requires careful handling and storage to ensure its stability and integrity. It is particularly susceptible to degradation under basic and oxidative conditions, and to a lesser extent, under acidic, thermal, and photolytic stress. The primary degradation product is N4-hydroxycytidine. For optimal stability, this compound should be stored as a solid at or below -20°C. Solutions should be prepared fresh and stored at low temperatures for short durations. The use of a validated stability-indicating analytical method, such as RP-HPLC, is essential for monitoring the purity and degradation of this compound in all research and development applications.
A Comprehensive Pharmacological Profile of Molnupiravir and its Deuterated Analog, Molnupiravir-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of Molnupiravir, an orally bioavailable antiviral agent, and its deuterated isotopologue, Molnupiravir-d7. This compound, in which seven hydrogen atoms have been replaced by deuterium, is primarily utilized as a stable, heavy-isotope-labeled internal standard in bioanalytical studies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Molnupiravir and its active metabolite in biological matrices.[1][2] Given that deuteration in this context does not alter the fundamental mechanism of action, the pharmacological data presented for Molnupiravir is directly applicable to the understanding of this compound in a research setting.
Mechanism of Action: Viral Error Catastrophe
Molnupiravir is a prodrug of the synthetic ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[3][4][5] Its antiviral activity is exerted through a mechanism known as "viral error catastrophe" or lethal mutagenesis.[6][7][8]
-
Prodrug Conversion: Following oral administration, Molnupiravir is rapidly hydrolyzed by host esterases, primarily during absorption and first-pass metabolism, to release its active metabolite, NHC, into systemic circulation.[5][9][10]
-
Intracellular Phosphorylation: NHC is taken up by host cells and is sequentially phosphorylated by host kinases to its pharmacologically active 5'-triphosphate form, NHC-TP.[4][10][11]
-
Viral RNA Incorporation: NHC-TP acts as a competitive substrate for the viral RNA-dependent RNA polymerase (RdRp).[4][12] The viral RdRp incorporates NHC monophosphate into the newly synthesized viral RNA strand.[4][10]
-
Lethal Mutagenesis: The incorporated NHC is the key to the mutagenic effect. NHC exists in two tautomeric forms. One form mimics cytidine and pairs with guanosine, while the other mimics uridine and pairs with adenosine.[3][4][6] This ambiguous base-pairing property leads to a massive accumulation of random mutations (primarily G-to-A and C-to-U transitions) throughout the viral genome during subsequent rounds of replication.[13][14] The viral proofreading exonuclease enzymes fail to recognize and excise the incorporated NHC.[3][6] The resulting high mutational load exceeds a biologically tolerable threshold, leading to the production of non-functional viral proteins and non-viable virions, ultimately inhibiting replication.[6][8]
Pharmacodynamics: Antiviral Activity
Molnupiravir, through its active metabolite NHC, has demonstrated broad-spectrum antiviral activity against a range of RNA viruses, including coronaviruses, influenza viruses, and Venezuelan equine encephalitis virus (VEEV).[13][14][15] Its efficacy has been shown to be maintained across various SARS-CoV-2 variants of concern, as the mechanism targets the highly conserved RdRp enzyme rather than the more variable spike protein.[5][16]
Table 1: In Vitro Antiviral Activity of NHC (Active Metabolite) Against Coronaviruses
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6-GFP | - | 0.3 | [13] |
| SARS-CoV-2 | Huh7 | - | 0.4 | [13] |
| SARS-CoV-2 | Vero | Cytopathic Effect | 0.3 | [13] |
| SARS-CoV-2 | Calu-3 | - | 0.08 | [13] |
| MERS-CoV | Vero | Cytopathic Effect | 0.58 | [17] |
| SARS-CoV | Vero | Cytopathic Effect | 0.09 | [17] |
| Murine Hepatitis Virus (MHV) | DBT | Plaque Reduction | 0.16 | [17] |
| SARS-CoV-2 Variants (Alpha, Beta, Gamma, Delta, Omicron) | Vero E6 | Cytopathic Effect | Similar potency across variants |[5][16] |
A common method to determine the half-maximal effective concentration (EC₅₀) of an antiviral agent is the cytopathic effect (CPE) inhibition assay.
-
Cell Culture: Host cells permissive to viral infection (e.g., Vero E6 cells for SARS-CoV-2) are cultured in appropriate media and seeded into 96-well plates.[16]
-
Compound Preparation: The test compound (NHC) is serially diluted to create a range of concentrations.
-
Infection and Treatment: The cell monolayers are infected with a known titer of the virus. Immediately following infection, the diluted compound is added to the wells. Control wells include uninfected cells, and virus-infected cells treated with a vehicle control.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-5 days).
-
Quantification of CPE: The extent of virus-induced cell death is quantified. This can be done visually by microscopy or, more commonly, using a cell viability assay (e.g., CellTiter-Glo®, Neutral Red uptake) that measures a parameter like ATP content or lysosomal integrity.
-
Data Analysis: The cell viability data is plotted against the drug concentration. A dose-response curve is generated using non-linear regression to calculate the EC₅₀ value, which is the concentration of the drug that inhibits viral CPE by 50%.
Pharmacokinetics
The pharmacokinetic (PK) profile of Molnupiravir is characterized by its rapid conversion to NHC, with the properties of NHC defining the systemic exposure.[4][10]
-
Absorption: Molnupiravir is rapidly absorbed following oral administration. The prodrug itself is generally not detected in plasma, indicating rapid and extensive hydrolysis to NHC.[4][18] Maximum plasma concentrations (Cmax) of NHC are typically reached within 1.5 to 2.0 hours.[4][5][18] Administration with a high-fat meal decreases the rate of absorption but does not significantly affect the overall exposure (AUC).[11]
-
Distribution: NHC distributes into tissues.[7] The apparent volume of distribution for NHC is 142 L.[5] NHC is not bound to plasma proteins.[7]
-
Metabolism: Molnupiravir is a prodrug that is completely metabolized to NHC.[10] NHC is then taken up into cells and anabolized to the active NHC-TP.[10] The primary clearance mechanism for NHC is not through renal or hepatic pathways involving xenobiotic-metabolizing enzymes. Instead, it is further metabolized into endogenous pyrimidines (cytidine and uridine), which then enter the body's natural nucleoside pools.[4][19]
-
Excretion: Renal excretion of NHC is a minor pathway, with ≤3% of the administered dose being eliminated in the urine as NHC.[5][7] The effective half-life of NHC in plasma is approximately 3.3 hours.[7][19]
Table 2: Single-Dose Pharmacokinetic Parameters of NHC in Healthy Adults (800 mg Molnupiravir)
| Parameter | Value | Reference |
|---|---|---|
| Tmax (Median, hr) | 1.5 | [7] |
| Cmax (ng/mL) | 2970 | [7] |
| AUC₀₋₁₂h (hr*ng/mL) | 8360 | [7] |
| Effective Half-life (t½, hr) | 3.3 | [7] |
| Apparent Volume of Distribution (Vd/F, L) | 142 | [5] |
| Plasma Protein Binding | 0% | [7] |
| Renal Excretion (% of dose as NHC) | ≤3% |[5][7] |
LC-MS/MS is the standard method for quantifying drug concentrations in biological matrices like plasma.
-
Sample Collection: Following drug administration to subjects (e.g., rats or humans), blood samples are collected at predetermined time points into anticoagulant-containing tubes.[2] Plasma is separated by centrifugation and stored frozen until analysis.
-
Sample Preparation: A known amount of the stable isotope-labeled internal standard (e.g., this compound for Molnupiravir, or a labeled version of NHC) is added to each plasma sample.[2] The analytes are then extracted from the plasma matrix, typically via protein precipitation or liquid-liquid extraction.
-
LC Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes and the internal standard are separated from other matrix components on a chromatographic column (e.g., a C18 column).[20]
-
MS/MS Detection: The separated compounds eluting from the LC column are ionized (e.g., by electrospray ionization) and enter a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for the analyte (e.g., NHC) and the internal standard. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
-
Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analyte. The concentration of the analyte in the study samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
PK Parameter Calculation: The resulting concentration-time data is used to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Clinical Profile and Safety
Molnupiravir has been evaluated in numerous clinical trials, most notably the Phase 3 MOVe-OUT study, for the treatment of mild-to-moderate COVID-19 in high-risk, non-hospitalized adults.[21][22]
-
Efficacy: In the MOVe-OUT trial, treatment with Molnupiravir (800 mg twice daily for 5 days) initiated within 5 days of symptom onset significantly reduced the risk of hospitalization or death compared to placebo.[4][13][23] The final analysis showed a 31% relative risk reduction in hospitalization or death.[23]
-
Safety and Tolerability: Molnupiravir was generally well-tolerated in clinical trials.[11][15] The incidence of drug-related adverse events was comparable between the Molnupiravir and placebo groups.[21]
Table 3: Common Adverse Reactions (Incidence ≥1%) in the MOVe-OUT Trial
| Adverse Reaction | Molnupiravir 800 mg BID (N=710) | Placebo (N=701) |
|---|---|---|
| Diarrhea | 2% | 2% |
| Nausea | 1% | 1% |
| Dizziness | 1% | 1% |
Source: MOVe-OUT Phase 3 Study Data.[3]
Concerns regarding potential mutagenicity have been raised, but preclinical data suggest a low risk for genotoxicity in clinical use.[15][23] Nevertheless, its use is not recommended during pregnancy due to findings in animal reproduction studies.[21]
Conclusion
Molnupiravir is an orally administered prodrug antiviral that operates through a unique mechanism of lethal mutagenesis, effectively inhibiting the replication of SARS-CoV-2 and other RNA viruses. It exhibits a favorable pharmacokinetic profile, characterized by rapid conversion to its active metabolite NHC, which allows for twice-daily dosing. Clinical studies have demonstrated its efficacy in reducing severe outcomes in high-risk adults with mild-to-moderate COVID-19, coupled with a good safety profile. Its deuterated analog, this compound, serves as an essential tool for the precise bioanalytical quantification required in pharmacokinetic and metabolic research, underpinning the robust development and understanding of this important antiviral agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Develop and validate a highly sensitive method for the estimation of Molnupiravir in rat plasma by high-performance liquid chromatography-tandem mass spectroscopy and its application to pharmacokinetic studies | Semantic Scholar [semanticscholar.org]
- 3. Molnupiravir - Wikipedia [en.wikipedia.org]
- 4. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Mechanism and adverse effects of Molnupiravir_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Decoding safety, tolerability, and pharmacokinetics of Molnupiravir [medicaldialogues.in]
- 9. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 12. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants [mdpi.com]
- 13. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 14. Repurposing Molnupiravir for COVID-19: The Mechanisms of Antiviral Activity [mdpi.com]
- 15. The preclinical discovery and development of molnupiravir for the treatment of SARS-CoV-2 (COVID-19) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and bioequivalence of a molnupiravir tablet formulation compared with the molnupiravir capsule formulation in healthy adult participants—a randomized, open-label, three-period, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. molnupiravir.com [molnupiravir.com]
- 22. idsociety.org [idsociety.org]
- 23. Molnupiravir: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Molnupiravir in Plasma Using Molnupiravir-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molnupiravir (MPV), commercially known as Lagevrio, is an orally bioavailable prodrug of the ribonucleoside analog β-d-N4-Hydroxycytidine (NHC).[1][2] It exhibits antiviral activity by inducing mutations during the replication of viral RNA.[2] Accurate and precise quantification of Molnupiravir and its active metabolite, NHC, in biological matrices is crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity, selectivity, and speed.[2][4]
The use of a stable isotope-labeled (SIL) internal standard, such as Molnupiravir-d7, is critical for a robust bioanalytical method. A SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation and matrix effects, leading to superior accuracy and precision in quantification.[1] This application note details a validated LC-MS/MS protocol for the quantification of Molnupiravir in plasma using this compound as the internal standard.
Experimental Protocols
This section outlines a detailed methodology for sample preparation and LC-MS/MS analysis, synthesized from established protocols.[1][2]
Materials and Reagents:
-
Molnupiravir and this compound reference standards
-
LC-MS grade acetonitrile and methanol[2]
-
Ammonium acetate[1]
-
Human or rat plasma (with K2 EDTA as anticoagulant)[2]
-
Reagent grade water
Protocol 1: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting Molnupiravir from plasma samples.[1][3]
-
Thawing: Thaw frozen plasma samples at room temperature.[5]
-
Spiking: In a 2 mL microcentrifuge tube, add 150 µL of the plasma sample.[1]
-
Internal Standard Addition: Add a pre-determined amount of this compound working solution to each sample (calibrators, QCs, and unknowns).
-
Precipitation: Add 450 µL of acetonitrile (a 3:1 ratio of acetonitrile to plasma).[1]
-
Mixing: Vortex the mixture vigorously for at least 15 seconds.[1]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 15,000 x g) for 15 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.[3]
-
Injection: Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[2][5]
Note: To prevent the conversion of Molnupiravir to its active metabolite NHC, it is recommended to perform the precipitation step immediately after sample collection and centrifugation.[1]
Diagram: Bioanalytical Workflow for Molnupiravir Quantification
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quantification of Molnupiravir in Plasma using Molnupiravir-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir is an orally administered prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC). It is a potent antiviral agent that has demonstrated efficacy against SARS-CoV-2, the virus responsible for COVID-19. Molnupiravir is rapidly hydrolyzed in plasma to its active metabolite, NHC.[1][2] NHC is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP). NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and subsequent inhibition of viral replication, a process known as "error catastrophe".[3][4]
Accurate quantification of Molnupiravir and its active metabolite NHC in plasma is crucial for pharmacokinetic studies, dose-finding, and assessing the overall efficacy and safety of the drug. This application note provides a detailed protocol for the quantification of Molnupiravir in plasma using a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Molnupiravir-d7 as the internal standard.
Metabolic Pathway of Molnupiravir
Molnupiravir undergoes a series of metabolic conversions to exert its antiviral effect. The following diagram illustrates the key steps in its mechanism of action.
Caption: Metabolic activation and mechanism of action of Molnupiravir.
Experimental Protocols
This section details the methodology for the quantification of Molnupiravir in plasma.
Materials and Reagents
-
Molnupiravir reference standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Water (LC-MS grade)
-
Human plasma (K2 EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | Phenyl, 250 x 4.6 mm, 5 µm[5][6] |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water[5][6] |
| Mobile Phase B | Methanol[5][6] |
| Gradient | 40:60 (A:B)[5][6] |
| Flow Rate | 1.0 mL/min[5][6] |
| Injection Volume | 10 µL[5][6] |
| Column Temperature | Room Temperature[5][6] |
| Run Time | 4.0 minutes[5] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Molnupiravir: m/z 330.34 → 82.46[6]this compound: m/z 337.46 → 286.11[6] |
Quantitative Data Summary
The following tables summarize the quantitative performance of the described method.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Molnupiravir | 6.25 - 50.00[5] | 0.9996[5] |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 6.25 | < 15 | 97.85[6] | < 15 | 85.00 - 115.00[5] |
| LQC | - | < 15[5] | 98.13[6] | < 15[5] | 98.76[5] |
| MQC | - | < 15[5] | 98.83[6] | < 15[5] | - |
| HQC | - | < 15[5] | 98.34[6] | < 15[5] | 98.86[5] |
Data presented are representative and may vary between laboratories.
Experimental Workflow
The diagram below outlines the complete workflow for the quantification of Molnupiravir in plasma.
References
- 1. mdpi.com [mdpi.com]
- 2. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molnupiravir - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Molnupiravir-d7 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Molnupiravir-d7 as an internal standard in pharmacokinetic (PK) studies of Molnupiravir in various animal models. Detailed protocols for drug administration, sample collection, and bioanalytical quantification are outlined to ensure robust and reproducible results.
Introduction
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum antiviral activity.[1][2] Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of Molnupiravir and its active metabolite, NHC. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification of the analyte in biological matrices by correcting for variability during sample preparation and analysis.
Pharmacokinetic Profiles of Molnupiravir's Active Metabolite (NHC) in Animal Models
The pharmacokinetic parameters of NHC, the active metabolite of Molnupiravir, have been characterized in several animal species. Following oral administration, Molnupiravir is rapidly and extensively converted to NHC. A summary of key pharmacokinetic parameters for NHC in various animal models is presented below.
| Animal Model | Dose of Molnupiravir (mg/kg) | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) |
| Rat | 200 (single oral) | Molnupiravir | 43.12 | - | 65 | - |
| Dwarf Hamster | 250 (single oral) | NHC | ~100 | ~1 | 376 (AUC0-inf) | - |
| Ferret | 4 (single oral) | NHC | - | - | 3421 (AUC0-inf) | - |
| 7 (single oral) | NHC | - | - | 7569 (AUC0-inf) | - | |
| 20 (single oral) | NHC | - | - | 18793 (AUC0-inf) | - | |
| Syrian Hamster | 250 (twice daily) | NHC | - | - | - | - |
| Mouse | 20-500 (twice daily) | NHC | - | - | - | - |
Experimental Protocols
Detailed methodologies for conducting pharmacokinetic studies of Molnupiravir in animal models are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines.
I. Bioanalytical Method for Quantification of Molnupiravir and NHC
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of Molnupiravir and its active metabolite NHC in plasma samples. This compound is used as an internal standard to ensure accuracy and precision.
A. Stock and Working Solutions
-
Molnupiravir and this compound Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Molnupiravir and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the Molnupiravir stock solution in methanol to create working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
B. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
C. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) or equivalent |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| MS System | API 4000 or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Molnupiravir: m/z 330.1 → 157.1; this compound: m/z 337.1 → 164.1 |
Note: These conditions are a starting point and may require optimization for different LC-MS/MS systems.
II. In-Life Procedures for Pharmacokinetic Studies
A. Animal Models
-
Rats: Wistar or Sprague-Dawley rats (200-250 g)
-
Mice: CD-1 or C57BL/6 mice (20-25 g)
-
Ferrets: Male or female ferrets (750-1000 g)
-
Syrian Hamsters: Male or female golden Syrian hamsters (80-120 g)
All animal procedures must be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
B. Molnupiravir Formulation and Administration
-
Vehicle Preparation: A common vehicle for oral administration is 0.5% (w/v) methylcellulose in sterile water. Other vehicles such as polyethylene glycol 400 (PEG400) in water may also be used.
-
Drug Formulation: Suspend the required amount of Molnupiravir in the vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous by vortexing or sonicating before administration.
-
Oral Gavage Administration:
-
Rats and Mice: Administer the Molnupiravir suspension via oral gavage using a ball-tipped gavage needle. The volume of administration should not exceed 10 mL/kg for rats and 5 mL/kg for mice.[3]
-
Ferrets and Hamsters: Administer the formulation by oral gavage. Dosing volumes should be adjusted based on the animal's body weight.
-
C. Blood Sample Collection
-
Rats: Collect blood samples (approximately 200 µL) from the tail vein or via a cannulated jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Mice: Collect blood samples (approximately 50-100 µL) from the saphenous vein or via cardiac puncture (terminal procedure) at specified time points.
-
Ferrets and Hamsters: Collect blood samples from a suitable vein, such as the cephalic or saphenous vein, at designated time points.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until bioanalysis.
Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
Caption: Workflow of a pharmacokinetic study of Molnupiravir.
Mechanism of Action of Molnupiravir
Caption: Molnupiravir's mechanism of action.
References
Application Note: Simultaneous Quantification of Molnupiravir and its Metabolite NHC by LC-MS/MS
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Metabolic Stability of Molnupiravir-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated potent antiviral activity against SARS-CoV-2.[1][2][3] Upon administration, Molnupiravir is rapidly and extensively hydrolyzed to its active metabolite, NHC.[1][3] NHC is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP), which is incorporated into the viral RNA by the RNA-dependent RNA polymerase (RdRp), leading to an accumulation of mutations and inhibition of viral replication.[1][3]
The primary metabolic activation pathway of Molnupiravir to NHC is mediated by esterases, with carboxylesterase-2 (CES2) playing a significant role.[4] Due to this rapid conversion, plasma concentrations of the parent drug, Molnupiravir, are often low or undetectable.[1] The subsequent elimination of NHC is primarily through cellular metabolism, where it is converted to uridine and cytidine and enters the endogenous nucleotide pools.[1]
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the in vitro metabolic stability assays of Molnupiravir-d7.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-Life (t1/2, min) | [Insert experimental value] |
| Intrinsic Clearance (CLint, µL/min/mg protein) | [Insert experimental value] |
Table 2: In Vitro Metabolic Stability of this compound in Rat Hepatocytes
| Parameter | Value |
| Half-Life (t1/2, min) | [Insert experimental value] |
| Intrinsic Clearance (CLint, µL/min/106 cells) | [Insert experimental value] |
Signaling Pathway
The metabolic activation of Molnupiravir is a critical pathway for its antiviral activity. The following diagram illustrates the conversion of Molnupiravir to its active triphosphate form.
Caption: Metabolic activation pathway of this compound.
Experimental Protocols
Liver Microsomal Stability Assay
This protocol is designed to assess the metabolic stability of this compound in the presence of human liver microsomes. The primary metabolic route for Molnupiravir is hydrolysis, which is expected to be rapid.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compound (e.g., a compound with known moderate to high clearance)
-
Acetonitrile (ACN) with an internal standard (e.g., a stable deuterated compound not related to Molnupiravir)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
Prepare working solutions of this compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the this compound working solution and the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the test compound and microsomes.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding a sufficient volume of cold acetonitrile containing the internal standard to each aliquot.
-
Centrifuge the samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.
-
Analytical Method: A sensitive LC-MS/MS method should be developed and validated for the simultaneous quantification of this compound and its metabolite, NHC-d7.[5]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Determine the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) / (mg protein/mL).
Experimental Workflow Diagram:
Caption: Workflow for the liver microsomal stability assay.
Hepatocyte Stability Assay
This protocol assesses the metabolic stability of this compound in a more physiologically relevant system that contains both Phase I and Phase II metabolic enzymes.
Materials:
-
This compound
-
Cryopreserved rat or human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Positive control compounds (for both Phase I and Phase II metabolism)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates (collagen-coated if plating)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in pre-warmed culture medium to the desired cell density (e.g., 0.5 x 106 viable cells/mL).
-
-
Incubation:
-
Prepare a working solution of this compound in the culture medium.
-
In a 96-well plate, add the hepatocyte suspension and pre-incubate at 37°C in a CO2 incubator for a short period.
-
Initiate the assay by adding the this compound working solution to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from the incubation mixture.
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding cold acetonitrile with an internal standard to each aliquot.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of this compound in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Similar to the microsomal stability assay, determine the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of this compound over time.
-
The intrinsic clearance is calculated using the equation: CLint = (0.693 / t1/2) / (cell density in 106 cells/mL).
Experimental Workflow Diagram:
Caption: Workflow for the hepatocyte stability assay.
Conclusion
The provided protocols offer a framework for assessing the in vitro metabolic stability of this compound. Given that Molnupiravir is a prodrug that undergoes rapid hydrolysis, it is anticipated that the parent compound will have a short half-life in these assay systems. The primary focus of such studies may therefore shift to the formation and subsequent metabolic fate of the active metabolite, NHC. The use of a deuterated internal standard is crucial for accurate quantification by LC-MS/MS. The resulting data on half-life and intrinsic clearance are essential for understanding the pharmacokinetic properties of Molnupiravir and for guiding further drug development efforts.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Molnupiravir? [synapse.patsnap.com]
- 4. Viral target and metabolism-based rationale for combined use of recently authorized small molecule COVID-19 medicines: Molnupiravir, nirmatrelvir, and remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molnupiravir Sample Preparation
Introduction
Molnupiravir (MPV) is an orally bioavailable antiviral prodrug that is rapidly metabolized into its active form, β-D-N4-hydroxycytidine (NHC).[1][2] NHC is a ribonucleoside analog that inhibits the replication of various RNA viruses, including SARS-CoV-2.[2][3] Accurate quantification of Molnupiravir and, more importantly, its active metabolite NHC in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This document provides detailed protocols for the most common sample preparation techniques used in the analysis of Molnupiravir and NHC, primarily in human plasma and saliva.
The primary challenge in analyzing NHC is its high polarity, which influences the choice of an effective extraction method.[3] The goal of sample preparation is to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can suppress the instrument signal and damage analytical columns.[3]
Featured Technique: Protein Precipitation (PPT)
Protein precipitation is the most widely reported and effective method for extracting Molnupiravir and NHC from biological matrices like plasma and saliva.[1][3][4][5] This technique is favored for its simplicity, speed, and high recovery rates for polar analytes.[3] Acetonitrile is the most commonly used precipitation solvent.[1][3][4][6]
Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol is a synthesis of methodologies described in multiple validated LC-MS/MS studies.[1][2][3]
1. Materials and Reagents:
-
Blank human plasma (with anticoagulant, e.g., heparin)[3]
-
Internal Standard (IS) solution (e.g., Ribavirin, Promethazine, or stable isotopically labeled analytes)[1][3][4]
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporation system (e.g., vacuum concentrator or nitrogen evaporator) (Optional, but enhances sensitivity)[3]
-
Reconstitution solvent (e.g., water, mobile phase)[3]
-
HPLC or UPLC vials
2. Procedure:
-
Thaw frozen plasma samples to room temperature.[3]
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[1]
-
Add 10 µL of the Internal Standard working solution.[1]
-
To precipitate the proteins, add 400 µL to 1.5 mL of cold acetonitrile. A common ratio is 2:1 or 3:1 (acetonitrile:plasma).[1][4]
-
Vortex the mixture vigorously for 10 seconds to 4 minutes to ensure thorough mixing and complete protein precipitation.[1][3]
-
Centrifuge the samples at high speed (e.g., 15,000 xg or 3500 rpm) for 5 to 15 minutes at a controlled temperature (e.g., 4°C).[1][2][3]
-
Carefully transfer the clear supernatant to a new tube or an HPLC vial.[1][2]
-
(Optional, for increased sensitivity): Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at approximately 45°C.[3]
-
(If step 8 was performed): Reconstitute the dried residue with a specific volume (e.g., 500 µL) of the reconstitution solvent (e.g., HPLC-grade water or the initial mobile phase).[3]
-
Vortex briefly to mix, and then transfer the final solution to an autosampler vial for analysis by LC-MS/MS.
Workflow for Protein Precipitation
References
- 1. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijbpas.com [ijbpas.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry of Molnupiravir-d7
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Molnupiravir and its active metabolite, β-D-N4-hydroxycytidine (NHC), in biological matrices using high-resolution mass spectrometry (HRMS). Molnupiravir-d7 is utilized as an internal standard for accurate quantification.
Introduction
Molnupiravir is an orally bioavailable antiviral prodrug that is rapidly hydrolyzed in vivo to its active form, NHC. NHC is subsequently phosphorylated to NHC-triphosphate, which acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome and inhibition of replication. Given its mechanism of action and therapeutic importance, robust and sensitive bioanalytical methods are crucial for pharmacokinetic and drug metabolism studies. High-resolution mass spectrometry offers exceptional selectivity and accuracy, making it a powerful tool for the quantification of Molnupiravir, its metabolites, and their stable isotope-labeled internal standards.
Metabolic Pathway of Molnupiravir
Molnupiravir undergoes rapid metabolism to its active form, NHC, which is then intracellularly phosphorylated. The simplified metabolic activation pathway is illustrated below.
Caption: Metabolic activation of Molnupiravir to its active triphosphate form.
Experimental Protocols
Materials and Reagents
-
Molnupiravir reference standard
-
This compound internal standard
-
β-D-N4-hydroxycytidine (NHC) reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting Molnupiravir and NHC from plasma samples.
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution (this compound).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 98% Mobile Phase A).
-
Vortex mix and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC) Conditions
The following LC conditions are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 3.5 µm, 100 mm x 2.1 mm) |
| Mobile Phase A | 1 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | 1 mM Ammonium acetate in acetonitrile with 0.1% formic acid |
| Flow Rate | 0.350 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Start with 2% B, hold for 1.2 min, ramp to 90% B over 1.3 min, hold for 1 min, return to 2% B and re-equilibrate. |
High-Resolution Mass Spectrometry (HRMS) Conditions
These parameters are applicable to a Q-TOF or Orbitrap mass spectrometer and should be optimized for the specific instrument.
| Parameter | Condition |
| Mass Spectrometer | Q-TOF or Orbitrap HRMS instrument |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode for Molnupiravir and Positive Ion Mode for NHC is recommended.[1] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temperature | 400°C |
| Acquisition Mode | Full Scan with a scan range of m/z 100-500 |
| Resolution | > 30,000 FWHM |
| Data Processing | Extracted Ion Chromatogram (XIC) based on the accurate mass of the analytes and internal standard. |
Data Processing and Quantification
-
Acquire data in full scan mode.
-
Process the data using the instrument's software (e.g., MassLynx, Xcalibur).
-
Generate extracted ion chromatograms (XICs) for each analyte and the internal standard using their respective accurate mass-to-charge ratios with a narrow mass extraction window (e.g., ±5 ppm).
-
Integrate the peak areas of the analytes and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples from the calibration curve using a weighted linear regression model.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of Molnupiravir and NHC, primarily derived from LC-MS/MS methods, which are expected to be comparable with a well-developed LC-HRMS method.
Table 1: Calibration Curve and Linearity
| Analyte | Matrix | Linear Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Molnupiravir | Plasma | 2.5 - 5000 | 1/x² | > 0.99 |
| NHC | Plasma | 2.5 - 5000 | 1/x² | > 0.99 |
| Molnupiravir | Saliva | 2.5 - 5000 | 1/x² | > 0.99 |
| NHC | Saliva | 2.5 - 5000 | 1/x² | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Molnupiravir | Plasma | LLOQ | 2.5 | < 15 | < 15 | 85 - 115 |
| Low | 7.5 | < 15 | < 15 | 85 - 115 | ||
| Mid | 750 | < 15 | < 15 | 85 - 115 | ||
| High | 4000 | < 15 | < 15 | 85 - 115 | ||
| NHC | Plasma | LLOQ | 2.5 | < 15 | < 15 | 85 - 115 |
| Low | 7.5 | < 15 | < 15 | 85 - 115 | ||
| Mid | 750 | < 15 | < 15 | 85 - 115 | ||
| High | 4000 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Matrix | Recovery (%) |
| Molnupiravir | Plasma | 95 - 100 |
| NHC | Plasma | 95 - 100 |
| Molnupiravir | Saliva | 65 - 86 |
| NHC | Saliva | 65 - 86 |
Experimental Workflow
The overall workflow for the bioanalysis of Molnupiravir and its metabolite using LC-HRMS is depicted below.
Caption: A comprehensive workflow for the quantitative analysis of Molnupiravir.
References
Application Notes and Protocols for Molnupiravir-d7 in Viral Replication Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated Molnupiravir (Molnupiravir-d7) in viral replication studies. This document includes detailed protocols for key experiments, quantitative data on antiviral activity, and visualizations of the mechanism of action and experimental workflows.
Application Notes
Molnupiravir is a prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC), which has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1][2][3] Its mechanism of action involves the introduction of copying errors during viral RNA replication, leading to a process known as "error catastrophe" or lethal mutagenesis.[1][4] Molnupiravir is metabolized to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP).[5] The viral RNA-dependent RNA polymerase (RdRp) incorporates NHC-TP into newly synthesized viral RNA.[3][4][6] Due to tautomerism, the incorporated NHC can mimic both cytidine and uridine, leading to widespread mutations in the viral genome and the production of non-viable virus particles.[1][4]
The Role of this compound
In viral replication studies, particularly those involving pharmacokinetic (PK) and pharmacodynamic (PD) analyses, stable isotopically labeled compounds like this compound are invaluable. The primary application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][4][6]
The use of a deuterated internal standard is critical for accurate and precise quantification of the parent drug (Molnupiravir) and its active metabolite (NHC) in biological matrices such as plasma, saliva, and tissue homogenates.[1][4][6][7] The key advantages of using this compound as an internal standard include:
-
Correction for Matrix Effects: Biological samples can contain components that either enhance or suppress the ionization of the analyte in the mass spectrometer. As this compound is chemically identical to Molnupiravir, it co-elutes and experiences the same matrix effects, allowing for accurate normalization of the signal.
-
Compensation for Extraction Variability: During sample preparation, there can be losses of the analyte. By spiking the sample with a known amount of this compound at the beginning of the extraction process, any losses will affect both the analyte and the internal standard equally, ensuring the ratio between them remains constant.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled internal standard significantly improves the reproducibility and reliability of the quantification method.[1][4][6]
By enabling precise quantification, this compound is essential for a variety of viral replication studies, including:
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Molnupiravir.[7][8][9][10][11]
-
In Vitro Antiviral Assays: Correlating the concentration of the drug with the extent of viral inhibition in cell culture models.
-
In Vivo Efficacy Studies: Measuring drug levels in animal models and correlating them with reductions in viral load and disease pathology.[2]
Quantitative Data
The antiviral activity of Molnupiravir (and its active form, NHC) has been evaluated against a range of RNA viruses. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Antiviral Activity of Molnupiravir (NHC) against SARS-CoV-2 and Variants
| Virus/Variant | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| SARS-CoV-2 (Ancestral) | Vero | Inhibition | 0.3 | [12] |
| SARS-CoV-2 (Ancestral) | Calu-3 | Inhibition | 0.08 | [12] |
| SARS-CoV-2 (Ancestral) | Vero E6-GFP | Inhibition | 0.3 | [12] |
| SARS-CoV-2 (Ancestral) | Huh7 | Inhibition | 0.4 | [12] |
| SARS-CoV-2 (Ancestral) | HtAEC | Inhibition | - | [12] |
| SARS-CoV-2 (Ancestral) | hACE2-A549 | Inhibition | - | [13] |
| SARS-CoV-2 (Alpha, B.1.1.7) | hACE2-A549 | Inhibition | - | [13] |
| SARS-CoV-2 (Beta, B.1.351) | hACE2-A549 | Inhibition | - | [13] |
| SARS-CoV-2 (Delta, B.1.617.2) | hACE2-A549 | Inhibition | - | [13] |
| SARS-CoV-2 (Omicron, BA.1) | Vero E6 | CPE | 0.28 - 5.50 | [14] |
| SARS-CoV-2 (Multiple Variants) | Vero E6 | CPE | 0.57 - 2.26 | [14] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CPE: Cytopathic Effect
Table 2: In Vitro Antiviral Activity of Molnupiravir (NHC) against Other Coronaviruses
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| SARS-CoV | Vero 76 | CPE Inhibition | 6 (EC90) | [15] |
| MERS-CoV | - | - | 0.56 | [12] |
| Murine Hepatitis Virus (MHV) | - | - | 0.17 | [12] |
| HCoV-NL63 | - | - | 0.4 | [12] |
EC90: 90% effective concentration
Experimental Protocols
Protocol 1: Quantification of Molnupiravir and NHC in Biological Matrices using LC-MS/MS with this compound as Internal Standard
This protocol provides a general framework for the quantitative analysis of Molnupiravir and its active metabolite, NHC, in plasma.
1. Materials and Reagents:
-
Molnupiravir and NHC analytical standards
-
This compound (or other stable isotope-labeled Molnupiravir) and NHC-SIL as internal standards (IS)[1][4][6]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Blank human plasma
2. Preparation of Stock Solutions and Standards:
-
Prepare individual stock solutions of Molnupiravir, NHC, this compound, and NHC-SIL in a suitable solvent (e.g., Methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions.
-
Prepare calibration standards by spiking blank plasma with known concentrations of Molnupiravir and NHC.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (containing this compound and NHC-SIL).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mobile Phase A: 1 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: 1 mM Ammonium acetate in acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Develop a suitable gradient to achieve separation of Molnupiravir and NHC.
-
Tandem Mass Spectrometry (MS/MS):
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentrations of Molnupiravir and NHC in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Viral Plaque Reduction Assay
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
1. Materials and Reagents:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
Molnupiravir
-
Overlay medium (e.g., growth medium containing 1% low-melting-point agarose)
-
Crystal violet staining solution
2. Experimental Procedure:
-
Seed host cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of Molnupiravir in infection medium (e.g., serum-free DMEM).
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with a dilution of the virus that will produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells.
-
Add the different concentrations of Molnupiravir (or vehicle control) to the respective wells.
-
Overlay the cells with the overlay medium containing the corresponding concentration of Molnupiravir.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin.
-
Remove the agarose overlay and stain the cells with crystal violet.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
3. Data Analysis:
-
Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control.
-
Plot the percentage of plaque reduction against the drug concentration on a semi-logarithmic scale.
-
Determine the IC50 value using a non-linear regression analysis.
Visualizations
Mechanism of Action of Molnupiravir
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral activity of molnupiravir against COVID-19: a schematic review of evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molnupiravir: A Versatile Prodrug against SARS-CoV-2 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medrxiv.org [medrxiv.org]
- 8. Population Pharmacokinetics of Molnupiravir in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 9. Population pharmacokinetics of molnupiravir in adults with COVID‐19: Lack of clinically important exposure variation across individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence of a molnupiravir tablet formulation compared with the molnupiravir capsule formulation in healthy adult participants—a randomized, open-label, three-period, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. doaj.org [doaj.org]
- 12. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Molnupiravir-d7 LC-MS/MS Method Technical Support Center
Welcome to the technical support center for the LC-MS/MS analysis of Molnupiravir-d7. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most critical pre-analytical step for accurate quantification of Molnupiravir?
A1: The most critical pre-analytical step is the immediate stabilization of the biological matrix (e.g., plasma, saliva) after collection. Molnupiravir is a prodrug that is unstable in biological matrices due to enzymatic hydrolysis and pH-dependent degradation, rapidly converting to its active metabolite, β-d-N4-hydroxycytidine (NHC). To prevent this conversion, it is essential to immediately precipitate proteins using a solvent like acetonitrile.[1] For instance, a common procedure involves adding three parts of acetonitrile to one part of plasma or saliva immediately after separation.[1]
Q2: What are the typical MRM transitions for this compound and its unlabeled form?
A2: The selection of precursor and product ions is crucial for the selectivity and sensitivity of the LC-MS/MS method. The table below summarizes commonly used MRM transitions for Molnupiravir and its deuterated internal standard, this compound. Ionization mode can be either positive or negative, with negative mode sometimes offering greater signal intensity.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Molnupiravir | 330.34 | 82.46 | Positive |
| This compound | 337.46 | 286.11 | Positive |
| Molnupiravir | 328.1 | 126.0 | Negative |
Q3: Which type of analytical column is recommended for Molnupiravir analysis?
A3: Reversed-phase C18 columns are most commonly used for the chromatographic separation of Molnupiravir and its metabolites.[1][2][3] The specific choice of a C18 column can influence peak shape and resolution. For example, some methods have found that polar-modified C18 columns provide better peak resolution and shape.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My chromatogram shows tailing/fronting/split peaks for this compound. What are the possible causes and solutions?
A: Poor peak shape can significantly impact the accuracy and precision of quantification. The underlying cause can be chemical or physical.
Troubleshooting Workflow for Poor Peak Shape
Caption: A flowchart for diagnosing poor peak shape.
Potential Causes and Solutions:
| Cause | Description | Recommended Action |
| Column Degradation | Over time, the stationary phase can degrade, or the column can become contaminated, leading to active sites that cause peak tailing.[4][5] | Flush the column with a strong solvent.If the problem persists, replace the analytical column. |
| Mobile Phase Mismatch | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or splitting.[4] | Ensure the sample solvent is of similar or weaker strength than the initial mobile phase conditions. |
| pH Effects | The pH of the mobile phase can affect the ionization state of Molnupiravir, influencing its interaction with the stationary phase. | Optimize the mobile phase pH. Buffers like ammonium acetate are often used to control pH.[3] |
| System Contamination | Contaminants from previous injections or the sample matrix can build up on the column or in the system, leading to distorted peaks.[6] | Implement a robust column washing procedure between runs.Ensure proper sample clean-up to remove interfering substances. |
Problem 2: Low Sensitivity / Poor Signal Intensity
Q: I am experiencing low sensitivity for this compound. How can I improve the signal intensity?
A: Low sensitivity can be a result of several factors, from sample preparation to mass spectrometer settings.
Troubleshooting Workflow for Low Sensitivity
Caption: A flowchart for diagnosing low sensitivity.
Potential Causes and Solutions:
| Cause | Description | Recommended Action |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source, leading to a suppressed signal. This is a common issue in bioanalysis.[6] | Improve sample preparation to remove more matrix components.Adjust the chromatographic method to separate this compound from the interfering compounds.Dilute the sample, if the concentration of this compound is high enough. |
| Suboptimal MS Parameters | The mass spectrometer settings, such as ion source temperature, gas flows, and collision energy, may not be optimized for this compound. | Perform a thorough optimization of all relevant MS parameters using a this compound standard solution. |
| Analyte Degradation | As mentioned, Molnupiravir is unstable. If samples are not handled correctly, the concentration of the parent drug will decrease, leading to a lower signal. | Ensure rapid stabilization of samples after collection.Check the stability of stock and working solutions. |
| Incorrect Mobile Phase pH | The pH of the mobile phase can influence the ionization efficiency of Molnupiravir in the ESI source. | Experiment with different mobile phase pH values to find the optimal condition for ionization. |
Problem 3: High Variability in Internal Standard (this compound) Response
Q: The peak area of my internal standard, this compound, is highly variable between injections. What could be the cause?
A: A stable internal standard response is crucial for reliable quantification. Variability can indicate issues with sample preparation, the instrument, or matrix effects.
Potential Causes and Solutions:
| Cause | Description | Recommended Action |
| Inconsistent Sample Preparation | Errors in pipetting the internal standard or inconsistent extraction recovery can lead to variable peak areas.[7] | Review the sample preparation workflow for potential sources of error.Ensure that the internal standard is added accurately and consistently to all samples and standards. |
| Matrix Effects on the Internal Standard | The matrix may be affecting the ionization of this compound differently in some samples compared to others. Even stable isotope-labeled internal standards can be subject to differential matrix effects.[8] | Evaluate matrix effects by comparing the internal standard response in neat solutions versus extracted blank matrix.If significant matrix effects are observed, further optimization of the sample preparation and/or chromatography is needed. |
| Instrument Instability | Fluctuations in the LC or MS system performance can cause variability in the internal standard response.[7] | Inject a series of standards to check for system suitability and reproducibility.Monitor system pressure and other diagnostics for signs of instability. |
| Internal Standard Degradation | Although this compound is more stable than its unlabeled counterpart, it can still degrade if not stored properly. | Prepare fresh internal standard working solutions.Verify the stability of the internal standard under the storage and analytical conditions. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 100 µL aliquot of plasma or saliva in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Note: This is a general protocol and may need to be optimized for specific matrices and instrument sensitivity. The immediate addition of acetonitrile after sample collection is crucial for Molnupiravir stability.[1]
References
- 1. scienceopen.com [scienceopen.com]
- 2. mdpi.com [mdpi.com]
- 3. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Molnupiravir-d7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molnupiravir-d7 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting mass spectrometry parameters for Molnupiravir and its deuterated internal standard, this compound?
A1: Optimized mass spectrometry parameters are crucial for achieving sensitive and robust quantification of Molnupiravir. The following tables summarize recommended starting parameters for both the analyte and its deuterated internal standard, this compound, based on published literature. These parameters may require further optimization depending on the specific instrument and experimental conditions.
Table 1: Mass Spectrometry Parameters for Molnupiravir
| Parameter | Value | Source |
| Precursor Ion (m/z) | 330.34 | [1][2] |
| Product Ion (m/z) | 82.46 | [1][2] |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | [1][2] |
| Declustering Potential (DP) | 50 V | [3] |
| Collision Energy (CE) | 30 V | [3] |
| Collision Cell Exit Potential (CXP) | 7 V | [3] |
Table 2: Mass Spectrometry Parameters for this compound
| Parameter | Value | Source |
| Precursor Ion (m/z) | 337.46 | [1][2] |
| Product Ion (m/z) | 286.11 | [1][2] |
| Ionization Mode | Positive Electrospray Ionization (+ESI) | [1][2] |
| Declustering Potential (DP) | Typically similar to the analyte | |
| Collision Energy (CE) | Typically similar to the analyte | |
| Collision Cell Exit Potential (CXP) | Typically similar to the analyte |
Note: While specific values for DP, CE, and CXP for this compound are not consistently reported, a common starting point is to use the same or very similar values as the non-deuterated analyte. Fine-tuning may be necessary to maximize the signal for the internal standard.
Q2: What is a common sample preparation method for analyzing Molnupiravir in biological matrices like plasma?
A2: Protein precipitation is a widely used and effective method for extracting Molnupiravir from plasma samples.[4] This method is relatively simple and fast. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Should I be concerned about the stability of Molnupiravir and this compound during sample preparation and analysis?
A3: Yes, the stability of both the analyte and the internal standard is critical for accurate quantification. It is important to minimize the time between sample collection and analysis and to store samples at appropriate temperatures (e.g., -70°C or -80°C) to prevent degradation.[4] Stability should be assessed under various conditions as part of method validation, including freeze-thaw cycles and autosampler stability.
Troubleshooting Guide
Issue 1: Poor peak shape or tailing for Molnupiravir and/or this compound.
-
Question: My chromatographic peaks for Molnupiravir and its internal standard are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Molnupiravir. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. Using a mobile phase with a modifier like 0.1% formic acid is common.
-
Column Choice: The choice of the analytical column is crucial. A C18 column is frequently used for Molnupiravir analysis.[4] If tailing persists, consider a column with different stationary phase properties or a newer generation column designed for improved peak shape.
-
Sample Solvent: The composition of the solvent used to reconstitute the sample after extraction can affect peak shape. Ideally, the reconstitution solvent should be similar in composition to the initial mobile phase to avoid solvent mismatch effects.
-
Issue 2: Inconsistent or drifting signal for the this compound internal standard.
-
Question: The peak area of my this compound internal standard is not consistent across my analytical run. What could be the problem?
-
Answer:
-
Source Contamination: Over time, the mass spectrometer's ion source can become contaminated, leading to a decline in signal intensity. Regular cleaning of the ion source components is recommended.
-
Matrix Effects: Co-eluting matrix components from the biological sample can suppress or enhance the ionization of the internal standard. While deuterated internal standards are designed to compensate for this, severe matrix effects can still cause variability. Ensure your sample preparation method is effectively removing interfering substances.
-
Internal Standard Stability: Although generally stable, the stability of the deuterated internal standard in the prepared samples should be verified, especially if samples are stored in the autosampler for an extended period.
-
Issue 3: Retention time shift between Molnupiravir and this compound.
-
Question: I am observing a slight difference in retention time between Molnupiravir and this compound. Is this normal and how should I handle it?
-
Answer: A small retention time shift between a compound and its deuterated analog is a known phenomenon in liquid chromatography, often referred to as the "isotope effect."[5] Deuterated compounds may elute slightly earlier than their non-deuterated counterparts.
-
Integration Parameters: Ensure that your data processing software is correctly integrating the peaks for both the analyte and the internal standard, accounting for the slight retention time difference. The integration windows should be set appropriately for each compound.
-
Chromatographic Method: While minor shifts are expected, significant or variable shifts could indicate a problem with the chromatographic method's robustness. Ensure consistent mobile phase preparation and column temperature.
-
Issue 4: Crosstalk or isotopic contribution from Molnupiravir to the this compound signal.
-
Question: I suspect that at high concentrations, the Molnupiravir peak is contributing to the signal of the this compound internal standard. How can I confirm and mitigate this?
-
Answer: Isotopic contribution, or "crosstalk," can occur when the natural isotopic abundance of the analyte contributes to the mass channel of the internal standard.
-
Confirmation: Analyze a high-concentration standard of unlabeled Molnupiravir and monitor the MRM transition for this compound. If a signal is detected, crosstalk is occurring.
-
Mitigation:
-
Purity of Internal Standard: Ensure the deuterated internal standard is of high isotopic purity.
-
Data Processing: Some mass spectrometry software platforms have features to correct for isotopic contributions. Consult your instrument's software manual for guidance on implementing these corrections.
-
Lower Concentration of IS: Using a lower concentration of the internal standard can sometimes minimize the relative contribution of the analyte's isotopes.
-
-
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of this compound internal standard to each plasma sample (excluding blank matrix samples).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. impactfactor.org [impactfactor.org]
- 2. researchgate.net [researchgate.net]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in Molnupiravir Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of Molnupiravir and its active metabolite, N-hydroxycytidine (NHC).
Troubleshooting Guide
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the biological matrix, can significantly impact the accuracy and precision of LC-MS/MS-based bioanalysis.[1][2][3] This guide provides a systematic approach to identifying and mitigating these effects in Molnupiravir bioanalysis.
Issue: Poor accuracy and precision, nonlinearity, or reduced sensitivity in your Molnupiravir/NHC assay.
This is often a primary indication of unaddressed matrix effects.[1] The following steps can help diagnose and resolve the issue.
Step 1: Assess the Presence and Magnitude of Matrix Effects
The first step is to determine if matrix effects are indeed the cause of the observed issues. The post-extraction spiking method is a common quantitative approach.[1]
-
Experimental Protocol: Post-Extraction Spiking
-
Extract blank biological matrix (e.g., plasma, saliva) from at least six different sources.
-
Prepare a neat solution of Molnupiravir/NHC and the internal standard (IS) in the reconstitution solvent at a known concentration (e.g., Low and High QC levels).
-
Spike the extracted blank matrix samples with the analyte and IS at the same concentration as the neat solution.
-
Analyze both the spiked matrix samples and the neat solutions by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Spiked Matrix) / (Peak Area in Neat Solution)
-
-
-
Interpretation of Results:
Step 2: Implement Strategies to Mitigate Matrix Effects
If significant matrix effects are identified, the following strategies, often used in combination, can be employed to minimize their impact.
Strategy 1: Optimize Sample Preparation
Thorough sample cleanup is crucial for removing interfering endogenous components like phospholipids.[1]
-
Protein Precipitation (PPT): This is a simple and common method used in several validated Molnupiravir assays.[4][5][6]
-
Protocol: Add a precipitating agent, typically acetonitrile, to the plasma or saliva sample (e.g., in a 3:1 ratio).[4] Vortex and centrifuge to pellet the proteins. The supernatant is then further processed.
-
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract than PPT. A simpler, more efficient LLE method has been reported for Molnupiravir sample preparation.[7]
-
Solid-Phase Extraction (SPE): SPE can provide even more selective cleanup and is effective at removing phospholipids.
Strategy 2: Optimize Chromatographic Conditions
Achieving chromatographic separation between the analyte and interfering matrix components is a key strategy.
-
Column Selection: Different column chemistries can provide varying selectivity. For Molnupiravir and NHC analysis, C18 columns are frequently used.[4][5]
-
Mobile Phase Gradient: A well-designed gradient elution can help separate Molnupiravir/NHC from co-eluting matrix components. One method utilized a gradient with 1 mM ammonium acetate in water (pH 4.3) and 1 mM ammonium acetate in acetonitrile.[4][8]
-
Flow Rate: Lowering the flow rate in ESI can sometimes reduce the degree of ion suppression.
Strategy 3: Utilize an Appropriate Internal Standard (IS)
An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, thus compensating for variations in ionization.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard for correcting matrix effects. Several validated methods for Molnupiravir use SIL internal standards like D7-Molnupiravir or NHC-SIL.[4][7][8]
-
Analog IS: If a SIL IS is unavailable, a structural analog that behaves similarly to the analyte during extraction and ionization can be used. Ribavirin has been used as an IS for NHC analysis.[9]
Strategy 4: Modify Mass Spectrometric Parameters
-
Ionization Source: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3] If significant ion suppression is observed with ESI, switching to APCI could be a viable option, although this may result in a loss of sensitivity for some compounds.[1]
-
Multiple Reaction Monitoring (MRM): Optimizing MRM transitions can enhance selectivity and reduce the impact of interfering ions.
The following diagram illustrates a logical workflow for troubleshooting matrix effects in Molnupiravir bioanalysis.
Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of matrix effects in plasma-based Molnupiravir assays?
A1: The most common sources of matrix effects in plasma are endogenous components such as phospholipids, salts, and proteins that can co-elute with Molnupiravir or its active metabolite, NHC.[1] These components can interfere with the ionization process in the mass spectrometer, leading to either ion suppression or enhancement.[2][3]
Q2: How can I quantitatively assess the matrix effect for my Molnupiravir assay?
A2: The recommended method is the post-extraction spiking technique.[1] This involves comparing the peak response of Molnupiravir/NHC in a spiked, extracted blank matrix to the response in a neat solution at the same concentration. The ratio of these responses gives the Matrix Factor (MF). An MF significantly different from 1 indicates a matrix effect.
Q3: Is protein precipitation sufficient for sample cleanup in Molnupiravir bioanalysis?
A3: Protein precipitation with acetonitrile is a widely used and often adequate method for preparing plasma and saliva samples for Molnupiravir analysis.[4][5][6] However, if significant matrix effects persist, more rigorous cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove a broader range of interferences.[7]
Q4: What is the best type of internal standard to use to compensate for matrix effects in Molnupiravir analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as D7-Molnupiravir or a SIL version of NHC, is the most effective choice.[4][7][8] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and are affected by matrix components in the same way, thus providing the most accurate correction.
Q5: My assay shows significant ion suppression for Molnupiravir. What are the first troubleshooting steps I should take?
A5: First, confirm the issue is consistent across multiple lots of your biological matrix. Then, focus on improving your sample preparation to remove more interferences. Consider switching from protein precipitation to a more selective method like LLE or SPE. Concurrently, optimize your chromatographic method to better separate Molnupiravir from the region where matrix components are eluting. The troubleshooting workflow diagram above provides a step-by-step guide.
Quantitative Data Summary
The following tables summarize quantitative data from published studies on Molnupiravir bioanalysis, focusing on parameters relevant to overcoming matrix effects.
Table 1: LC-MS/MS Method Parameters for Molnupiravir and NHC Analysis
| Parameter | Method 1[4][8] | Method 2[9] | Method 3[7] |
| Analyte(s) | Molnupiravir (MPV) & NHC | NHC | Molnupiravir |
| Matrix | Human Plasma & Saliva | Human Plasma | Rat Plasma |
| Sample Prep | Protein Precipitation (Acetonitrile) | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction |
| LC Column | Atlantis C18 | Not Specified | Phenyl, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient: 1mM Ammonium acetate in water (pH 4.3) & 1mM Ammonium acetate in acetonitrile | Isocratic: 0.2% acetic acid–methanol (5:95, v/v) | Isocratic: 0.1% trifluoroacetic acid and methanol (40:60 v/v) |
| Internal Standard | MPV-SIL & NHC-SIL | Ribavirin | D7-Molnupiravir |
| Ionization | Negative ESI | Positive ESI | Positive ESI |
| Linear Range | 2.5–5000 ng/mL | 20.0 – 10000.0 ng/mL | 6.25 to 50 ng/mL |
Table 2: Reported Matrix Effect and Recovery Data
| Parameter | Method 1[4][8] | Method 2[10] | Method 3[7] |
| Matrix Effect Assessed | Yes | Yes | Yes |
| Matrix Effect Value | Not explicitly quantified but method validated | < 7% | Mean %accuracy of 98.86% and 98.76% for HQC and LQC |
| Recovery (Plasma) | 95% - 100% | > 95% | Not explicitly stated |
| Recovery (Saliva) | 65% - 86% | N/A | N/A |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Detailed Protocol: Sample Preparation by Protein Precipitation[4][9]
-
To 150 µL of plasma or 50 µL of saliva, add 450 µL or 150 µL of acetonitrile, respectively (a 3:1 ratio of acetonitrile to matrix).
-
Vortex the mixture for at least 15 seconds at ≥ 1500 rpm.
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.
-
Transfer 300 µL of the plasma supernatant or 100 µL of the saliva supernatant to a clean tube.
-
Add the stable isotope-labeled internal standard.
-
Dry the samples under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Signaling Pathway/Mechanism of Action of Molnupiravir
Molnupiravir is a prodrug that is metabolized to the active ribonucleoside analog, β-d-N4-hydroxycytidine (NHC). NHC is then phosphorylated to NHC-triphosphate (NHC-TP) within the host cell. The viral RNA polymerase mistakes NHC-TP for a natural nucleotide (cytidine or uridine triphosphate) and incorporates it into the newly synthesized viral RNA. This incorporation leads to an accumulation of mutations in the viral genome, a process known as "viral error catastrophe," which ultimately inhibits viral replication.[4]
Mechanism of action of Molnupiravir.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 6. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 9. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Molnupiravir Quantification
Welcome to the technical support center for Molnupiravir quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying Molnupiravir and its active metabolite, β-d-N4-hydroxycytidine (NHC)?
A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most sensitive and widely used method for the quantification of Molnupiravir (MPV) and its metabolite NHC in various biological matrices.[1][2][3][4][5] This technique offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analytes.
Q2: What are the typical linear ranges and limits of quantification (LOQ) for Molnupiravir analysis?
A2: The linear range and LOQ can vary depending on the specific method and matrix. However, highly sensitive LC-MS/MS methods can achieve a lower limit of quantification (LLOQ) of around 2.5 ng/mL in plasma and saliva.[1][2] RP-HPLC methods, while less sensitive, have reported LOQs in the range of 1.592 µg/mL to 6.35 µg/mL.[6][7]
Q3: What are the key considerations for sample preparation when analyzing Molnupiravir in biological matrices?
A3: The most common sample preparation technique is protein precipitation using acetonitrile.[1][2][5] This method is simple and effective for removing proteins from plasma and saliva samples. It is crucial to use a stable isotopically labeled internal standard to ensure accuracy and precision.[1]
Q4: Can I use UV spectrophotometry for Molnupiravir quantification?
A4: While UV spectrophotometry is a simpler technique, it generally lacks the sensitivity and selectivity required for quantifying Molnupiravir in complex biological samples.[4][8] LC-MS/MS or at least RP-HPLC are the recommended methods for reliable quantification in pharmaceutical research and development.[4][9]
Troubleshooting Guides
This section provides solutions to common issues encountered during Molnupiravir quantification experiments.
Issue 1: Poor Sensitivity / Low Signal Intensity
Possible Causes:
-
Suboptimal Ionization: In LC-MS/MS, incorrect ionization mode or parameters can lead to poor signal.
-
Inefficient Extraction: The sample preparation method may not be effectively extracting the analyte from the matrix.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the analyte signal.
-
Incorrect Mobile Phase: The pH and composition of the mobile phase can significantly impact analyte retention and ionization.
Solutions:
-
Optimize Mass Spectrometry Parameters: For LC-MS/MS, ensure the instrument is tuned and calibrated. Experiment with both positive and negative ionization modes. For Molnupiravir and NHC, negative ionization mode has been shown to be effective.[1]
-
Improve Sample Preparation:
-
Ensure complete protein precipitation by using a sufficient volume of cold acetonitrile.
-
Consider a drying step followed by reconstitution in a suitable solvent to concentrate the sample.[1]
-
-
Address Matrix Effects:
-
Use a stable isotopically labeled internal standard to compensate for signal suppression or enhancement.[1]
-
Dilute the sample if the concentration is high enough, to reduce the concentration of interfering matrix components.
-
-
Mobile Phase Optimization:
-
Adjust the pH of the aqueous mobile phase. For example, using 1 mM ammonium acetate in water (pH 4.3) has been successful.[1]
-
Optimize the gradient elution to ensure good separation of the analyte from matrix components.
-
Issue 2: High Background Noise / Interfering Peaks
Possible Causes:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents can introduce background noise.
-
Carryover: Residual analyte from a previous high-concentration sample injection can lead to interfering peaks in subsequent runs.
-
Inadequate Chromatographic Separation: Poor separation can lead to co-elution of matrix components with the analyte.
Solutions:
-
Use High-Purity Solvents: Always use LC-MS or HPLC grade solvents and reagents.
-
Implement a Thorough Wash Method: After injecting a high-concentration sample, run several blank injections with a strong solvent to wash the column and injection port. The carryover should not exceed 20% of the LLOQ concentration.[1]
-
Optimize Chromatography:
-
Experiment with different analytical columns. A polar Atlantis C18 column has been used effectively.[1]
-
Adjust the gradient profile to improve the resolution between the analyte and any interfering peaks.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for Molnupiravir quantification.
Table 1: LC-MS/MS Method Parameters
| Parameter | Molnupiravir (MPV) | β-d-N4-hydroxycytidine (NHC) | Reference |
| Linear Range (Plasma & Saliva) | 2.5–5000 ng/mL | 2.5–5000 ng/mL | [1] |
| LLOQ (Plasma & Saliva) | 2.5 ng/mL | 2.5 ng/mL | [1] |
| Recovery (Plasma) | 95% - 100% | 95% - 100% | [1] |
| Recovery (Saliva) | 65% - 86% | 65% - 86% | [1] |
| m/z Transition | 328.1 → 126.0 | 258.0 → 125.9 | [1] |
Table 2: RP-HPLC Method Parameters
| Parameter | Value | Reference |
| Linear Range | 20 to 100 µg/ml | [7][10] |
| LOD | 0.478 - 2.6 µg/ml | [6][7] |
| LOQ | 1.592 - 6.35 µg/ml | [6][7] |
| Recovery | 98% - 102% | [7][10] |
Experimental Protocols & Workflows
Detailed Methodology for LC-MS/MS Quantification of Molnupiravir and NHC in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of Molnupiravir and its metabolite NHC.[1]
1. Sample Preparation: Protein Precipitation
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the stable isotopically labeled internal standards (MPV-SIL and NHC-SIL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. Chromatographic Conditions
-
Column: Waters C18 XBridge column (3.5 µm: 100 mm × 2.1 mm)
-
Mobile Phase A: 1 mM ammonium acetate in water (pH 4.3 with acetic acid)
-
Mobile Phase B: 1 mM ammonium acetate in acetonitrile
-
Flow Rate: 350 µL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Gradient Elution: Start with 98% mobile phase A, hold for 1.2 min, then increase to 90% mobile phase B in 2.5 min.
3. Mass Spectrometry Conditions
-
Ionization Mode: Negative Electrospray Ionization (ESI)
-
Detection Mode: Selected Reaction Monitoring (SRM)
-
m/z Transitions:
-
MPV: 328.1 → 126.0
-
NHC: 258.0 → 125.9
-
MPV-SIL: 331.0 → 129.0
-
NHC-SIL: 260.9 → 128.9
-
Experimental Workflow Diagram
Caption: Workflow for Molnupiravir quantification by LC-MS/MS.
Logical Relationship for Troubleshooting Poor Sensitivity
Caption: Troubleshooting logic for low sensitivity in Molnupiravir analysis.
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. theaspd.com [theaspd.com]
- 7. cmbr-journal.com [cmbr-journal.com]
- 8. Assessment of Analytical Techniques for Precise Quantification of Four Antiviral Drugs in Pharmaceutical Research and Development: A Comprehensive Review | Bentham Science [benthamscience.com]
- 9. Recent Analytical Methodologies for Determination of Anti-Viral COVID-19 Drugs: A Review [eajbsc.journals.ekb.eg]
- 10. cmbr-journal.com [cmbr-journal.com]
Technical Support Center: Molnupiravir-d7 Stability in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molnupiravir-d7 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
A1: this compound is the deuterium-labeled version of Molnupiravir, an antiviral prodrug. In biological systems, Molnupiravir is rapidly and extensively converted to its active metabolite, N-hydroxycytidine (NHC).[1][2] Therefore, when studying this compound, it is crucial to consider the stability of both the parent compound and its corresponding deuterated metabolite, NHC-d7. Instability of either compound in biological matrices can lead to inaccurate quantification in pharmacokinetic and other bioanalytical studies. General factors that can affect the stability of drugs like this compound in biological matrices include temperature, pH, light exposure, oxidation, and enzymatic degradation.[3][4][5]
Q2: What are the primary degradation pathways for Molnupiravir?
A2: Forced degradation studies on the non-deuterated form of Molnupiravir have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[6][7] The ester linkage in the Molnupiravir molecule is a likely site of hydrolysis, leading to the formation of NHC and isobutyric acid. One study identified four degradation products under various stress conditions.
Q3: How does deuteration affect the stability of this compound?
A3: Deuteration, the replacement of hydrogen with its heavier isotope deuterium, creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][9] This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds.[][9] Consequently, this compound may exhibit greater metabolic stability compared to its non-deuterated counterpart. However, deuteration does not necessarily protect the molecule from degradation through other mechanisms like chemical hydrolysis due to pH instability.
Q4: What are the recommended storage conditions for this compound stock solutions and biological samples?
A4: For this compound stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[10] For biological samples containing this compound and its metabolite, it is crucial to minimize the time at room temperature and to store them at -80°C for long-term stability. The stability of Molnupiravir is critical in biological matrices where esterase enzymes are present or where the pH exceeds 7.5, as high pH can lead to hydrolysis of the ester prodrug.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of this compound from plasma/serum samples. | Enzymatic degradation: Esterase activity in the biological matrix may be hydrolyzing the prodrug. | - Work quickly at low temperatures (on ice) during sample processing.- Add an esterase inhibitor (e.g., sodium fluoride) to the collection tubes. |
| pH-mediated hydrolysis: The sample pH may be too high, leading to chemical degradation. | - Ensure the pH of the sample is maintained within a stable range, ideally slightly acidic if compatible with the analytical method. | |
| Inconsistent results between replicate samples. | Freeze-thaw instability: Repeated freezing and thawing of samples can lead to degradation. | - Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. |
| Photosensitivity: Exposure to light may be causing degradation. | - Protect samples from light by using amber tubes and minimizing exposure during handling. | |
| Presence of unexpected peaks in chromatograms. | Degradation products: The observed peaks may be degradation products of this compound or its metabolite. | - Conduct forced degradation studies on this compound to identify the retention times of potential degradation products.- Optimize chromatographic conditions to separate the parent drug from its degradants. |
Quantitative Data Summary
The following table summarizes the stability of non-deuterated Molnupiravir under various stress conditions, which can serve as a proxy for understanding the potential stability issues with this compound.
| Condition | Duration | Temperature | % Recovery/Degradation | Reference |
| Acidic (0.1 M HCl) | 2 hours | 40°C | 81.8% Recovery | [11] |
| Acidic (1 N HCl) | 24 hours | 40°C | Significant Degradation | [12] |
| Basic (0.01 M NaOH) | 2 minutes | Room Temperature | Significant Degradation | [11] |
| Basic (0.1 N NaOH) | 2 minutes | Room Temperature | Significant Degradation | [11] |
| Oxidative (3% H₂O₂) | 15 minutes | 40°C | 93.7% Recovery | [11] |
| Oxidative (3% H₂O₂) | 24 hours | Room Temperature | Significant Degradation | [12] |
| Thermal | 2 hours | 80°C | 98.8% Recovery | [11] |
| Thermal | 5 hours | 100°C | Stable | [6] |
| Photolytic (UV light) | 24 hours | Room Temperature | 84.0% Recovery | [11] |
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability of this compound in Human Plasma
-
Preparation of Spiked Plasma Samples:
-
Thaw a pool of blank human plasma (containing an appropriate anticoagulant, e.g., K₂EDTA) at room temperature.
-
Spike the plasma with a known concentration of this compound stock solution to achieve a final concentration within the intended calibration range.
-
Gently vortex the spiked plasma for 30 seconds to ensure homogeneity.
-
Aliquot the spiked plasma into at least 15 separate, clearly labeled polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Store all aliquots at -80°C for at least 24 hours.
-
Cycle 1: Remove three aliquots from the freezer and allow them to thaw completely at room temperature. Once thawed, refreeze them at -80°C for at least 12 hours.
-
Cycle 2: Repeat the thaw-refreeze process with three new aliquots and the three aliquots from Cycle 1.
-
Cycle 3: Repeat the thaw-refreeze process with three new aliquots and the six aliquots from the previous cycles.
-
The remaining aliquots that have not undergone any freeze-thaw cycles will serve as the baseline (control) samples.
-
-
Sample Analysis:
-
After the final freeze-thaw cycle, analyze all samples (including the control samples) using a validated bioanalytical method (e.g., LC-MS/MS).
-
Quantify the concentration of this compound in each sample.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle group and the control group.
-
Compare the mean concentration of each freeze-thaw group to the mean concentration of the control group. The stability is considered acceptable if the mean concentration of the test samples is within ±15% of the mean concentration of the control samples.
-
Protocol 2: Assessment of Short-Term Temperature Stability of this compound in Human Plasma
-
Preparation of Spiked Plasma Samples:
-
Prepare spiked human plasma samples with a known concentration of this compound as described in Protocol 1.
-
Aliquot the spiked plasma into at least 6 separate, clearly labeled polypropylene tubes.
-
-
Incubation:
-
Store three aliquots at -80°C (control samples).
-
Keep the remaining three aliquots at room temperature (approximately 20-25°C) for a predetermined period (e.g., 4, 8, or 24 hours), reflecting the expected sample handling time.
-
-
Sample Analysis:
-
After the incubation period, immediately process and analyze all samples (both room temperature and control) using a validated bioanalytical method.
-
-
Data Evaluation:
-
Compare the mean concentration of the samples stored at room temperature to the mean concentration of the control samples. The stability is acceptable if the mean concentration of the test samples is within ±15% of the mean concentration of the control samples.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability in biological samples.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sustainable approach for the degradation kinetics study and stability assay of the SARS-CoV-2 oral antiviral drug Molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Deuterated Molnupiravir
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of deuterated Molnupiravir.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the synthesis of deuterated Molnupiravir?
The synthesis of deuterated Molnupiravir presents several challenges common to the preparation of isotopically labeled compounds. These include:
-
Cost and Availability of Deuterated Starting Materials: Deuterium-labeled reagents can be significantly more expensive than their non-labeled counterparts, impacting the overall cost of the synthesis.[1]
-
Achieving High Isotopic Enrichment: Attaining a high percentage of deuterium incorporation at the desired positions is crucial for the compound's intended use, particularly as an internal standard in mass spectrometry.[2] Incomplete deuteration can lead to a mixture of isotopologues, complicating analysis.
-
Site-Selectivity: Controlling the specific position(s) of deuterium labeling on the Molnupiravir molecule is essential. Off-target deuteration can affect the drug's pharmacokinetic properties in unintended ways.
-
Hydrogen-Deuterium (H/D) Exchange: The potential for the incorporated deuterium to exchange with hydrogen from solvents or reagents is a significant concern. This "scrambling" of the isotopic label can occur under certain pH and temperature conditions, reducing the isotopic purity of the final product.[3]
-
Purification: Separating the desired deuterated product from unreacted starting materials, non-deuterated or partially deuterated impurities, and reaction byproducts can be challenging. While many modern syntheses of Molnupiravir aim to be chromatography-free, the introduction of deuterated reagents may necessitate additional purification steps.[4][5]
-
Analytical Characterization: Accurate determination of the isotopic enrichment and the precise location of the deuterium atoms requires specialized analytical techniques, primarily high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
2. What are the potential synthetic strategies for introducing deuterium into Molnupiravir?
Several strategies can be envisioned for the synthesis of deuterated Molnupiravir, primarily by adapting existing synthetic routes for the non-deuterated compound. The choice of strategy will depend on the desired location of the deuterium label(s).
-
Deuteration of the Ribose Moiety: Introducing deuterium into the sugar portion of the molecule would likely involve starting with a deuterated ribose derivative. This approach offers the advantage of incorporating the label early in the synthesis.
-
Deuteration of the Cytosine Base: Deuterating the heterocyclic base can be achieved through hydrogen-isotope exchange (HIE) reactions on a suitable precursor, such as cytidine or N-hydroxycytidine.[4] This is often considered a "late-stage" functionalization.
-
Deuteration of the Isobutyryl Group: To label the ester side chain, deuterated isobutyric anhydride or a related deuterated acylating agent would be used in the final esterification step.
3. How can I determine the isotopic enrichment and purity of my deuterated Molnupiravir sample?
The primary analytical techniques for characterizing deuterated compounds are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for determining the isotopic enrichment by analyzing the mass distribution of the molecular ions. The relative intensities of the peaks corresponding to the non-deuterated, mono-deuterated, di-deuterated, etc., species are used to calculate the percentage of deuterium incorporation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): A decrease in the integration of a specific proton signal directly corresponds to the percentage of deuterium substitution at that position.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.
-
¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed, which helps to confirm the location of the deuterium atoms.
-
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low Isotopic Enrichment | 1. Incomplete reaction with the deuterating agent. 2. H/D back-exchange with protic solvents (e.g., water, methanol) or reagents. 3. Impure deuterated starting materials or reagents. | 1. Increase reaction time, temperature, or the equivalents of the deuterating agent. 2. Use aprotic solvents and ensure all glassware is thoroughly dried. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Verify the isotopic purity of starting materials using NMR or MS before use. |
| Incorrect Position of Deuteration (Isotopic Scrambling) | 1. Unintended H/D exchange at acidic or basic sites on the molecule under the reaction conditions. 2. Non-selective deuteration method. | 1. Modify the reaction pH and temperature to minimize exchange at undesired positions. 2. Employ a more site-selective deuteration method. For example, using a deuterated starting material rather than attempting a late-stage H/D exchange. |
| Formation of Impurities | 1. Side reactions of the deuterating agent. 2. Degradation of starting materials or product under the reaction conditions. 3. Presence of impurities in the starting materials. | 1. Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway. 2. Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid over-reaction or degradation. Molnupiravir is known to be susceptible to hydrolysis under acidic and basic conditions.[6] 3. Purify starting materials before use. |
| Difficulty in Purification | 1. Similar polarity of the deuterated product and non-deuterated starting material or byproducts. 2. The compound is not amenable to crystallization. | 1. If crystallization is ineffective, consider column chromatography with a high-resolution stationary phase. 2. Explore alternative crystallization solvents or techniques such as anti-solvent precipitation. Several scalable syntheses of non-deuterated Molnupiravir have successfully employed crystallization for purification.[1][7] |
Quantitative Data Summary
| Parameter | Target Value | Acceptable Range | Analytical Method |
| Chemical Purity | >99.5% | ≥98.0% | HPLC, ¹H NMR |
| Isotopic Enrichment (per site) | >98% | ≥95% | HRMS, ¹H NMR |
| Overall Yield | 40-50% | >30% | Gravimetric |
| Residual Solvents | <0.5% | Per ICH Guidelines | GC-HS |
Experimental Protocols
Proposed Protocol for the Synthesis of Deuterated Molnupiravir (Label on the Isobutyryl Group)
This protocol is a hypothetical adaptation of a known chemo-enzymatic synthesis of Molnupiravir.
Step 1: Synthesis of N-hydroxycytidine (NHC)
This step would follow established procedures for the hydroxamination of cytidine.
Step 2: Enzymatic Esterification with a Deuterated Acyl Donor
-
Materials: N-hydroxycytidine (NHC), deuterated isobutyric anhydride (d6-isobutyric anhydride), immobilized lipase (e.g., Novozym 435), and an appropriate solvent (e.g., 2-methyltetrahydrofuran).
-
Procedure:
-
Suspend NHC in 2-methyltetrahydrofuran.
-
Add the immobilized lipase to the suspension.
-
Add d6-isobutyric anhydride to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 40-60°C) and monitor the progress by HPLC.
-
Upon completion, filter off the enzyme.
-
The crude deuterated Molnupiravir can then be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/acetonitrile).[8]
-
Visualizations
Caption: Workflow for the synthesis and analysis of deuterated Molnupiravir.
Caption: Decision tree for troubleshooting low isotopic enrichment.
References
- 1. Progress Toward a Large-Scale Synthesis of Molnupiravir (MK-4482, EIDD-2801) from Cytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Peak Shape Improvement for Molnupiravir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic peak shape issues encountered during the analysis of Molnupiravir.
Troubleshooting Guide
Poor peak shape in HPLC analysis of Molnupiravir can manifest as peak tailing, fronting, or broadening, leading to inaccurate quantification and poor resolution. The following table summarizes common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing. | - Use a modern, end-capped C18 or C8 column with low silanol activity.[1] - Adjust the mobile phase pH to suppress the ionization of silanol groups (typically pH 3-4).[2][3][4] - Add a competitive base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block active sites. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the injection volume or the concentration of the sample.[5][6][7] | |
| Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Molnupiravir, leading to secondary interactions. | - Optimize the mobile phase pH. A common starting point is a phosphate buffer with a pH between 3.5 and 4.5.[3][4][8] | |
| Contamination or Column Degradation: Buildup of contaminants on the column frit or stationary phase can cause peak tailing. | - Flush the column with a strong solvent. - Replace the column if flushing does not resolve the issue. | |
| Peak Fronting | Sample Overload (in certain conditions): High concentrations of the analyte can sometimes lead to peak fronting. | - Dilute the sample or reduce the injection volume. |
| Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Dissolve the sample in the mobile phase or a weaker solvent.[9] | |
| Column Collapse: Operating a silica-based column at a high pH can cause the stationary phase to degrade, leading to peak fronting. | - Ensure the mobile phase pH is within the recommended range for the column. | |
| Peak Broadening | Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the injector, column, and detector can cause band broadening. | - Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum. |
| High Flow Rate: A flow rate that is too high can lead to insufficient mass transfer, resulting in broader peaks. | - Optimize the flow rate. A typical flow rate for Molnupiravir analysis is around 1.0 mL/min.[2][3][4][10] | |
| Column Temperature Fluctuations: Inconsistent column temperature can affect retention time and peak width. | - Use a column oven to maintain a constant and optimized temperature (e.g., 30°C).[9] | |
| Mismatched Mobile Phase and Sample Solvent: Injecting a sample in a solvent significantly different from the mobile phase can cause broadening. | - Prepare the sample in the mobile phase whenever possible. |
Frequently Asked Questions (FAQs)
Q1: My Molnupiravir peak is showing significant tailing. What is the first thing I should check?
A1: The most common cause of peak tailing for a compound like Molnupiravir is secondary interactions with residual silanol groups on the HPLC column. The first step is to ensure you are using a high-quality, end-capped C18 or C8 column. Secondly, check and optimize the pH of your mobile phase. Using a buffer, such as a phosphate buffer, to maintain a pH between 3.5 and 4.5 is often effective in minimizing these interactions.[3][4][8]
Q2: I've tried adjusting the pH, but my peak is still tailing. What else can I do?
A2: If pH adjustment is insufficient, consider the following:
-
Column Overload: Try reducing your sample concentration or injection volume.
-
Mobile Phase Composition: The choice of organic modifier can influence peak shape. If you are using methanol, you could try switching to acetonitrile, or vice versa, and re-optimizing the gradient.[9]
-
Column Contamination: Flush your column with a series of strong solvents to remove any potential contaminants. If the problem persists, the column may be degraded and require replacement.
Q3: My peak shape is good, but the peak is broader than expected. How can I improve it?
A3: Peak broadening can be caused by several factors unrelated to column chemistry. Check for:
-
Extra-column dead volume: Ensure all tubing is as short as possible and has a narrow internal diameter.
-
Flow rate: A flow rate that is too high can reduce efficiency. Try reducing the flow rate to see if the peak sharpens.
-
Temperature: Ensure your column is thermostatted, as temperature fluctuations can affect peak width. A stable temperature of around 30°C is a good starting point.[9]
Q4: Can the sample preparation method affect the peak shape of Molnupiravir?
A4: Yes, absolutely. The solvent used to dissolve your sample is critical. If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., pure acetonitrile when your mobile phase is 80% water), it can cause peak distortion, including fronting and broadening. Always try to dissolve your sample in the initial mobile phase composition.[9]
Experimental Protocol: HPLC Analysis of Molnupiravir
This protocol describes a robust HPLC method for the analysis of Molnupiravir, designed to produce symmetrical peak shapes.
1. Materials and Reagents
-
Molnupiravir reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.6 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and methanol in a ratio of 55:45 (v/v).[3] Filter and degas the mobile phase before use.
-
Diluent: Use the mobile phase as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Molnupiravir reference standard in 100 mL of diluent.[3]
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the standard stock solution to 10 mL with the diluent.
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH 3.6) : Methanol (55:45, v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 255 nm[3] |
| Run Time | 10 minutes |
5. System Suitability Before sample analysis, perform at least five replicate injections of the working standard solution. The system is suitable for use if the following criteria are met:
-
Tailing Factor: Not more than 1.5
-
Theoretical Plates: Not less than 2000
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%
Visualizations
References
- 1. HPLC Method for Analysis of Molnupiravir on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. theaspd.com [theaspd.com]
- 3. ijpbs.com [ijpbs.com]
- 4. cmbr-journal.com [cmbr-journal.com]
- 5. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. A stability indicating RP-HPLC method for determination of the COVID-19 drug molnupiravir applied using nanoformulations in permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of molnupiravir assessment in bulk powder and pharmaceutical formulation by the RP-HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for Molnupiravir-d7 in plasma
Welcome to the technical support center for the bioanalysis of Molnupiravir-d7 in plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification in their LC-MS/MS experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in plasma, with a focus on mitigating ion suppression.
Question: I am observing significant ion suppression for this compound. What are the primary causes and how can I address them?
Answer:
Ion suppression in LC-MS/MS analysis of this compound in plasma is often caused by co-eluting endogenous matrix components, such as phospholipids, salts, and proteins, which compete with the analyte for ionization.[1][2] To mitigate this, consider the following strategies:
-
Optimize Sample Preparation: The choice of sample preparation technique is critical in removing interfering matrix components. Protein precipitation is a common and simple method, but it may not be sufficient to remove all sources of ion suppression.[3][4] Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide a cleaner sample extract.[1][2]
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically separated from the regions where significant matrix effects occur.[5] This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry (e.g., a C18 column).[3][6] A longer run time might be necessary to achieve the desired separation.
-
Use a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard, such as this compound for the analysis of Molnupiravir, is a highly effective way to compensate for ion suppression.[7][8][9] Since the internal standard has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression, allowing for an accurate analyte-to-internal standard ratio and reliable quantification.[2]
Question: My results show poor reproducibility and accuracy. Could this be related to ion suppression?
Answer:
Yes, inconsistent ion suppression is a common cause of poor reproducibility and accuracy in bioanalytical methods.[1] If the matrix effect varies between samples, the analyte response will also vary, leading to unreliable results.
To address this, it is crucial to have a robust and consistent sample preparation method. Additionally, the use of a suitable internal standard that co-elutes with the analyte is highly recommended to correct for these variations.[2] Normalizing the analyte response to the internal standard response can significantly improve the precision and accuracy of the method.[10]
Question: How can I quantitatively assess the extent of ion suppression in my assay?
Answer:
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked plasma sample to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A consistent and reproducible matrix effect is often more important than its absolute value, especially when a co-eluting internal standard is used.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most common sample preparation method for Molnupiravir analysis in plasma?
A1: Protein precipitation with acetonitrile or methanol is a frequently used method due to its simplicity and speed.[3][4][10][11] However, for methods requiring lower limits of quantification or to minimize matrix effects, more extensive cleanup procedures like LLE or SPE may be necessary.[1][2]
Q2: Which type of internal standard is recommended for Molnupiravir quantification?
A2: A stable isotope-labeled internal standard, specifically this compound, is the ideal choice for the quantification of Molnupiravir.[7][8] This is because it shares very similar chemical and physical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[9]
Q3: What are typical LC-MS/MS parameters for this compound analysis?
A3: The analysis is typically performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[6][7][8] The MRM transitions for Molnupiravir and this compound are specific to the precursor and product ions.
Q4: Can I use a different internal standard if this compound is unavailable?
A4: While this compound is the preferred internal standard, other compounds can be used if they are structurally similar and do not suffer from different matrix effects. However, it is crucial to validate the chosen internal standard thoroughly to ensure it accurately reflects the behavior of this compound. Using a non-ideal internal standard may not adequately compensate for ion suppression and could lead to inaccurate results.
Experimental Protocols
Protocol 1: Protein Precipitation Method
This protocol is a common starting point for the extraction of Molnupiravir from plasma.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (this compound in methanol or acetonitrile) to the plasma sample.
-
Precipitation: Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Injection: Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) Method
LLE can provide a cleaner extract compared to protein precipitation.
-
Sample and IS: To 100 µL of plasma, add the internal standard.
-
Buffering: Add 100 µL of a suitable buffer (e.g., 0.1 M ammonium acetate) and vortex.
-
Extraction Solvent: Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Extraction: Vortex for 5 minutes, then centrifuge at 5,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Molnupiravir Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent. | Separation based on analyte partitioning between two immiscible liquids. | Analyte retention on a solid sorbent followed by elution. |
| Pros | Simple, fast, and requires minimal method development.[3][10] | Provides a cleaner extract than protein precipitation. | Offers the cleanest extracts and can concentrate the analyte. |
| Cons | May result in significant matrix effects due to insufficient removal of endogenous components.[1] | More labor-intensive and requires optimization of solvents and pH. | Most complex and expensive method to develop and run. |
| Typical Recovery | >85% | >70% | >85% |
| Matrix Effect | Can be significant.[1] | Generally lower than protein precipitation. | Lowest among the three methods. |
Table 2: Typical LC-MS/MS Parameters for Molnupiravir and this compound
| Parameter | Molnupiravir | This compound (Internal Standard) |
| Precursor Ion (m/z) | 330.34 | 337.46 |
| Product Ion (m/z) | 82.46 | 286.11 |
| Ionization Mode | ESI Positive | ESI Positive |
| Reference | [7][8] | [7][8] |
Visualizations
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lctsbible.com [lctsbible.com]
- 6. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. waters.com [waters.com]
- 11. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues in Molnupiravir quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves during the quantification of Molnupiravir and its active metabolite, β-D-N4-hydroxycytidine (NHC).
Troubleshooting Guide: Calibration Curve Issues
This guide addresses common problems observed during the development and execution of analytical methods for Molnupiravir quantification.
Question: My calibration curve for Molnupiravir is non-linear at higher concentrations. What are the potential causes and solutions?
Answer:
Non-linearity at higher concentrations is a frequent issue in HPLC and LC-MS/MS analysis. The primary causes can be categorized as follows:
-
Detector Saturation: In HPLC-UV, the detector's response may no longer be proportional to the analyte concentration at high absorbance values.[1] Similarly, in LC-MS/MS, the mass spectrometer's detector can become saturated at high ion intensities.[2][3]
-
Solution:
-
Reduce the concentration range of your calibration standards to a linear portion of the response curve.
-
For LC-MS/MS, you can dilute the sample or adjust the detector gain.[3] It may also be possible to monitor a less abundant isotope or fragment ion for quantification at high concentrations.[4]
-
Consider using a quadratic or other non-linear regression model for your calibration curve, but be aware that this may require more calibration points and careful validation.[2]
-
-
-
Chemical and Physical Effects:
-
Solubility Limits: At high concentrations, Molnupiravir or NHC may not remain fully dissolved in the mobile phase or the injection solvent, leading to a plateau in the response. Molnupiravir has a solubility of approximately 1 mg/mL in PBS (pH 7.2) and around 30 mg/mL in organic solvents like DMSO and dimethylformamide.[5][6]
-
Solution: Ensure that your highest calibration standard is below the solubility limit in the final injection solvent. Use a solvent for stock and standard solutions in which Molnupiravir is highly soluble, such as DMSO or methanol, before diluting with the mobile phase.[6]
-
-
Ionization Suppression (LC-MS/MS): At high concentrations, the efficiency of ionization in the mass spectrometer's source can decrease, leading to a less-than-proportional increase in signal.[2][7]
-
Solution: Dilute your samples to fall within a concentration range where ionization suppression is minimal. Optimize the mobile phase composition and flow rate to improve ionization efficiency.
-
-
Question: I am observing poor reproducibility and high variability between my calibration standards. What should I investigate?
Answer:
Poor reproducibility can stem from several factors related to sample preparation, instrument performance, and the stability of Molnupiravir itself.
-
Standard Preparation and Handling:
-
Inaccurate Pipetting or Weighing: Errors in the initial weighing of the reference standard or in serial dilutions will propagate through your calibration curve.
-
Solution: Calibrate your balances and pipettes regularly. Prepare stock solutions in larger volumes to minimize weighing errors.
-
-
Instability of Molnupiravir/NHC: Molnupiravir is susceptible to hydrolysis, especially under alkaline conditions, to its active form, NHC.[8][9] Aqueous solutions of Molnupiravir are recommended to be stored for no more than one day at room temperature.[6][10] NHC itself has limited stability in plasma at room temperature.[11]
-
-
Chromatographic and Instrumental Issues:
-
Inconsistent Injection Volume: A faulty autosampler can lead to variable injection volumes, causing inconsistent peak areas.
-
Solution: Perform regular maintenance on your autosampler, including checking for leaks and ensuring the syringe is functioning correctly.
-
-
Mobile Phase Inconsistency: Improperly mixed or degassed mobile phase can lead to shifts in retention time and variable peak areas.[1]
-
Solution: Ensure your mobile phase is thoroughly mixed and degassed before use. Use a mobile phase composition that has been shown to be robust in published methods.
-
-
Column Degradation: Over time, the stationary phase of the HPLC column can degrade, leading to poor peak shape and inconsistent retention times.[1]
-
Solution: Use a guard column to protect the analytical column. Monitor column performance with system suitability tests and replace the column when performance degrades.
-
-
Question: My calibration curve has a high background signal or shows interfering peaks. How can I resolve this?
Answer:
High background or interfering peaks can be due to contamination or matrix effects.
-
Contamination:
-
Solvent or Reagent Contamination: Impurities in your solvents or reagents can introduce interfering peaks.[1]
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter your mobile phase and samples before injection.
-
-
Carryover: Residual analyte from a previous high-concentration injection can carry over to subsequent injections, affecting the accuracy of lower concentration standards.
-
Solution: Optimize the autosampler wash method, using a strong solvent to clean the injection needle and port between injections. Inject a blank sample after the highest calibration standard to check for carryover.
-
-
-
Matrix Effects (especially in bioanalysis):
-
Interference from Biological Components: Components of biological matrices like plasma or tissue homogenates can co-elute with Molnupiravir or NHC, causing signal suppression or enhancement in LC-MS/MS or appearing as interfering peaks in HPLC-UV.[2][12]
-
Solution:
-
Improve your sample preparation method to more effectively remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Optimize the chromatographic separation to resolve Molnupiravir/NHC from interfering peaks. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.
-
For LC-MS/MS, the use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.[4]
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical linear range for Molnupiravir quantification by HPLC-UV?
A1: Based on published methods, a typical linear range for Molnupiravir quantification by HPLC-UV is approximately 0.1 to 100 µg/mL.[2][3][13][14]
Q2: What is a suitable mobile phase for the analysis of Molnupiravir by reversed-phase HPLC?
A2: A common mobile phase for Molnupiravir analysis is a mixture of a phosphate buffer (pH 2.5-4.2) and acetonitrile or methanol.[2][13] The exact ratio will depend on the column and specific method.
Q3: At what wavelength should I detect Molnupiravir?
A3: Molnupiravir has a maximum absorbance at approximately 230-240 nm, and this is the wavelength range typically used for detection.[2][14]
Q4: How should I prepare my stock solution of Molnupiravir?
A4: Molnupiravir is soluble in organic solvents like methanol and DMSO.[6] It is recommended to dissolve the reference standard in one of these solvents to prepare a stock solution before diluting to the working concentrations with the mobile phase or an appropriate diluent.
Q5: Is an internal standard necessary for Molnupiravir quantification?
A5: While not always mandatory for HPLC-UV analysis of bulk drug or pharmaceutical formulations, an internal standard is highly recommended for the analysis of Molnupiravir or NHC in biological matrices (e.g., plasma) to improve accuracy and precision by correcting for variations in sample preparation and instrument response. For LC-MS/MS analysis, a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and improving data quality.[4]
Quantitative Data Summary
The following tables summarize key parameters from validated analytical methods for Molnupiravir quantification.
Table 1: HPLC-UV Method Parameters for Molnupiravir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 0.2 - 80.0[2] | 1 - 32[3] | 20 - 100[13] |
| Correlation Coefficient (r²) | 1.0[2] | 0.9997[3] | 0.999[13] |
| LOD (µg/mL) | 0.04[1][2] | 1.15[3] | 2.6[13] |
| LOQ (µg/mL) | 0.12[1][2] | 3.50[3] | 6.35[13] |
| Recovery (%) | 100.29[1][2] | 99.77 - 100.26[3] | 98 - 102[13] |
Table 2: LC-MS/MS Method Parameters for Molnupiravir/NHC Quantification in Human Plasma
| Parameter | Method 1 (NHC) | Method 2 (Molnupiravir & NHC) |
| Linearity Range (ng/mL) | 10 - 10,000[10] | 2.5 - 5000[6] |
| Correlation Coefficient (r) | >0.99[15] | Not Reported |
| LLOQ (ng/mL) | 10[10] | 2.5[6] |
| Recovery (%) | Not Reported | 95 - 100[6] |
Detailed Experimental Protocol: RP-HPLC-UV Method for Molnupiravir in Bulk and Pharmaceutical Formulation
This protocol is a generalized procedure based on a validated method.[2]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Inertsil C18 column (150 mm x 4.6 mm, 5.0 µm).
2. Reagents and Materials:
-
Molnupiravir reference standard.
-
Acetonitrile (HPLC grade).
-
Phosphate buffer (20 mM), pH adjusted to 2.5.
-
Ethanol (HPLC grade).
-
Water (HPLC grade).
3. Chromatographic Conditions:
-
Mobile Phase: 20 mM Phosphate buffer (pH 2.5) : Acetonitrile (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Solutions:
-
Diluent: Ethanol : Water (50:50, v/v).
-
Standard Stock Solution (200 µg/mL): Accurately weigh 20.0 mg of Molnupiravir reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of standard solutions in the concentration range of 0.2–80.0 µg/mL by diluting the stock solution with the diluent.
5. Sample Preparation (for pharmaceutical formulation):
-
Weigh and finely powder a sufficient number of capsules.
-
Accurately weigh a portion of the powder equivalent to 20 mg of Molnupiravir and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the diluent to obtain a final concentration within the calibration range.
6. Analysis:
-
Inject the calibration standards, sample solutions, and a blank (diluent) into the HPLC system.
-
Record the chromatograms and peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Molnupiravir in the sample solutions from the calibration curve.
Mandatory Visualization
Caption: Troubleshooting workflow for common calibration curve issues.
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molnupiravir | 2349386-89-4 [amp.chemicalbook.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. White targeted chromatographic screening method of Molnupiravir and its metabolite with degradation kinetics characterization and in-silico toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of molnupiravir assessment in bulk powder and pharmaceutical formulation by the RP-HPLC-UV method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05066H [pubs.rsc.org]
- 11. Development and validation of assays for the quantification of β-D-N4-hydroxycytidine in human plasma and β-D-N4-hydroxycytidine-triphosphate in peripheral blood mononuclear cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. selleckchem.com [selleckchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pharmacokinetics of ß-d-N4-Hydroxycytidine, the Parent Nucleoside of Prodrug Molnupiravir, in Nonplasma Compartments of Patients With Severe Acute Respiratory Syndrome Coronavirus 2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle: Molnupiravir-d7 Versus Structural Analogs for Bioanalytical Method Validation
A deep dive into the performance of stable isotope-labeled versus alternative internal standards in the quantification of Molnupiravir, providing researchers with the data and protocols needed to make informed decisions for their bioanalytical assays.
In the fast-paced world of drug development, the accuracy and reliability of bioanalytical methods are paramount. For the antiviral drug Molnupiravir, a critical tool in the fight against viral infections, robust quantification in biological matrices is essential for pharmacokinetic and clinical studies. At the heart of a reliable bioanalytical method lies the choice of an appropriate internal standard (IS). This guide provides a comprehensive comparison between the gold standard, Molnupiravir-d7 (a stable isotope-labeled internal standard), and alternative structural analogs, supported by experimental data and detailed protocols.
The Gold Standard: The Case for this compound
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative bioanalysis by mass spectrometry. The ideal SIL-IS, such as this compound, is chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that the SIL-IS closely tracks the analyte through sample extraction, chromatographic separation, and ionization, effectively compensating for variability in these steps. This leads to enhanced precision and accuracy in the quantification of the analyte.
The Viable Alternative: Structural Analog Internal Standards
While SIL-ISs are the preferred choice, their synthesis can be costly and time-consuming. In such cases, a structural analog, a molecule with a similar but not identical chemical structure to the analyte, can be a practical alternative. For a structural analog to be effective, it should mimic the extraction and chromatographic behavior of the analyte as closely as possible. Several studies have successfully validated bioanalytical methods for Molnupiravir and its active metabolite, β-d-N4-hydroxycytidine (NHC), using structural analogs as internal standards.
Performance Data: A Side-by-Side Comparison
The following tables summarize the validation data from studies employing either a stable isotope-labeled internal standard (this compound or a similar SIL-IS for the metabolite NHC) or a structural analog internal standard.
Table 1: Bioanalytical Method Validation Data using a Stable Isotope-Labeled Internal Standard (this compound or NHC-SIL)
| Parameter | Molnupiravir[1] | NHC[2][3] |
| Internal Standard | This compound | NHC-SIL (¹³C,¹⁵N₂-N4-Hydroxycytidine) |
| Linearity Range (ng/mL) | 6.25 - 50.00 | 2.5 - 5000 |
| Correlation Coefficient (r²) | 0.9996 | >0.99 |
| Precision (%CV) | <15% (Intra- & Inter-day) | <15% (Intra- & Inter-day) |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery (%) | Not explicitly stated | 95 - 100% (Plasma) |
| Matrix Effect | No significant ionization effects observed | Not explicitly stated, but compensated by SIL-IS |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6.25 | 2.5 |
Table 2: Bioanalytical Method Validation Data using Structural Analog Internal Standards
| Parameter | Molnupiravir[4] | NHC[5][6][7] |
| Internal Standard | Hydrochlorothiazide | Promethazine / Ribavirin |
| Linearity Range (ng/mL) | 50 - 2000 | 10 - 10000 / 20 - 10000 |
| Correlation Coefficient (r²) | 0.998 | >0.99 |
| Precision (%CV) | <15% (Intra- & Inter-day) | <15% (Intra- & Inter-day) |
| Accuracy (%Bias) | Within ±15% | Within ±15% |
| Recovery (%) | 94.67 - 99.33% | 85.3 - 91.2% / 78.2 - 80.1% |
| Matrix Effect | Precision (%CV) of 1.38% and 2.00% at HQC and LQC | IS-normalized matrix factor RSD <15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50 | 10 / 20 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. Below are the experimental protocols for the key methods cited in this guide.
Method 1: Quantification of Molnupiravir using this compound Internal Standard[1]
-
Sample Preparation: Protein precipitation.
-
Chromatography: Liquid chromatography with a Phenyl analytical column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% trifluoroacetic acid and methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Tandem mass spectrometry (LC-MS/MS) in positive electrospray ionization (+ESI) mode with multiple reaction monitoring (MRM).
-
Mass Transitions: Molnupiravir: m/z 330.34 → 82.46; this compound: m/z 337.46 → 286.11.
Method 2: Quantification of Molnupiravir and NHC using Stable Isotope-Labeled Internal Standards[2][3]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Reversed-phase chromatography with a polar Atlantis dC18 column (3 µm: 100 mm × 2.1 mm).
-
Mobile Phase: Gradient elution with 1 mM Ammonium acetate in water (pH 4.3) and 1 mM Ammonium acetate in acetonitrile.
-
Detection: LC-MS/MS in negative electrospray ionization (-ESI) mode with selected reaction monitoring (SRM).
-
Mass Transitions: Molnupiravir: m/z 328.1 → 126.0; NHC: m/z 258.0 → 125.9; Molnupiravir-SIL: m/z 331.0 → 129.0; NHC-SIL: m/z 260.9 → 128.9.
Method 3: Quantification of NHC using Promethazine Internal Standard[6][7]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: High-performance liquid chromatography with a Shim-pack GWS C18 column (150 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water with 0.08% ammonia solution and 0.1% formic acid in methanol with 0.08% ammonia solution mixed with acetonitrile (4:1).
-
Detection: HPLC-MS/MS with electrospray ionization (ESI).
-
Mass Transitions: Not explicitly stated in the abstract.
Method 4: Quantification of Molnupiravir using Hydrochlorothiazide Internal Standard[4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
-
Mobile Phase: Acetonitrile and 0.01 M Potassium Dihydrogen phosphate (65:35 v/v).
-
Detection: HPLC with UV detection at 240 nm.
Visualizing the Workflow and Rationale
To better understand the processes and logic described, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbpas.com [ijbpas.com]
- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Molnupiravir Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic profile of an antiviral agent across different species is paramount for preclinical development and successful clinical translation. This guide provides a comparative overview of the pharmacokinetics of Molnupiravir, a prodrug of the potent antiviral ribonucleoside analog β-d-N4-hydroxycytidine (NHC), in humans and various animal models.
Molnupiravir is rapidly converted to its active metabolite, NHC, in the body. Therefore, the pharmacokinetic analysis primarily focuses on the plasma concentrations of NHC. This guide summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides visual representations of the metabolic pathway and a typical experimental workflow.
Pharmacokinetic Parameters of NHC Following Oral Administration of Molnupiravir
The following tables summarize the key pharmacokinetic parameters of the active metabolite NHC in plasma after oral administration of Molnupiravir in various species. It is important to note that direct cross-species comparisons should be made with caution due to differences in administered doses and experimental conditions.
Table 1: Pharmacokinetic Parameters of NHC in Different Species
| Species | Dose of Molnupiravir (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h·ng/mL) | T½ (h) | Bioavailability (%) |
| Human | 800 mg (single dose) | ~2970[1] | 1.5[1][2] | 8740 (AUC0-inf)[3] | 3.3 (effective), 20.6 (terminal)[2] | Not explicitly stated |
| Macaque (Rhesus) | 130 | Not explicitly stated | Not explicitly stated | 25,299 (AUC0-inf)[3] | Not explicitly stated | Low (for NHC)[3] |
| Ferret | 4 | Not explicitly stated | Not explicitly stated | 3421 (AUC0-inf)[3] | Not explicitly stated | Good[4] |
| Ferret | 7 | Not explicitly stated | Not explicitly stated | 7569 (AUC0-inf)[3] | Not explicitly stated | Good[4] |
| Ferret | 13 | Not explicitly stated | Not explicitly stated | Comparable to human 800mg dose[3] | Not explicitly stated | Good[4] |
| Ferret | 20 | Not explicitly stated | Not explicitly stated | 18,793 (AUC0-inf)[3] | Not explicitly stated | Good[4] |
| Dwarf Hamster | 250 | Not explicitly stated | Not explicitly stated | 376 (AUC0-inf)[3] | Not explicitly stated | Not explicitly stated |
| Rat | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | 52[5] |
| Cat | ~15.44 | 1551 (± 720) | 2.6 (± 1.4) | Not explicitly stated | 1.6 (± 1.1)[6] | Not explicitly stated |
| Mouse | 50, 150, or 500 | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Good[4] |
Note: AUC values are presented as AUC0-inf where specified in the source. T½ represents the terminal half-life unless otherwise stated. Bioavailability of NHC after oral administration of Molnupiravir is generally good in most species, overcoming the poor bioavailability of NHC itself.
Experimental Protocols
A comprehensive understanding of the experimental design is crucial for interpreting pharmacokinetic data. Below are detailed methodologies for key experiments cited in the literature.
Oral Administration
-
Vehicle: For animal studies, Molnupiravir is typically formulated in a vehicle suitable for oral administration. While specific vehicles can vary between studies, a common approach involves suspending the compound in a mixture of 0.5% methylcellulose in sterile water.
-
Administration: In rodents such as mice and rats, oral administration is commonly performed via oral gavage using a ball-tipped gavage needle to ensure direct delivery to the stomach.[7] For larger animals like ferrets and macaques, the drug can be administered in a capsule or mixed with a palatable treat.
Blood Sample Collection
-
Rodents (Mice and Rats): Blood samples are typically collected at multiple time points post-administration to characterize the pharmacokinetic profile. Common collection sites include the saphenous vein, submandibular vein, or via terminal cardiac puncture. To avoid clotting, blood is collected into tubes containing an anticoagulant such as EDTA.
-
Ferrets: Blood collection in ferrets can be performed from the jugular vein, cephalic vein, or the cranial vena cava.[8][9][10] For pharmacokinetic studies requiring multiple samples, a catheter may be placed.
-
Non-Human Primates (Macaques): Blood samples are typically collected from a peripheral vein, such as the femoral or cephalic vein.
Bioanalytical Method for Quantification of Molnupiravir and NHC
The quantification of Molnupiravir and its active metabolite NHC in plasma is predominantly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12][13][14][15]
-
Sample Preparation: A protein precipitation method is commonly employed to extract the analytes from the plasma matrix. This typically involves adding a solvent like acetonitrile to the plasma sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analytes, is then further processed for analysis.
-
Chromatography: The extracted samples are injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution of a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI), and detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Stable isotope-labeled internal standards for both Molnupiravir and NHC are used to ensure accurate quantification.
Visualizing Key Processes
To further aid in the understanding of Molnupiravir's behavior and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Metabolic Pathway of Molnupiravir
Experimental Workflow for a Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. Population Pharmacokinetics of Molnupiravir in Adults With COVID-19: Lack of Clinically Important Exposure Variation Across Individuals - Simulations Plus [simulations-plus.com]
- 3. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. university.apeejay.edu [university.apeejay.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. vettimes.com [vettimes.com]
- 10. researchgate.net [researchgate.net]
- 11. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnrjournal.com [pnrjournal.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Molnupiravir and Remdesivir: Mechanisms of Action and Efficacy Data
For Immediate Publication
[City, State] – [Date] – As the scientific community continues to combat viral threats, a comprehensive understanding of the mechanisms of action of antiviral agents is paramount for the development of new therapeutics and the optimization of existing ones. This guide provides a detailed comparison of two prominent antiviral drugs, Molnupiravir and Remdesivir, with a focus on their distinct mechanisms of action against SARS-CoV-2, supported by quantitative data from in vitro and clinical studies.
Executive Summary
Molnupiravir and Remdesivir are both nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses, including SARS-CoV-2. However, they employ fundamentally different strategies to inhibit viral replication. Molnupiravir acts as a "mutagenic agent," inducing a high number of mutations in the viral genome, a process known as lethal mutagenesis or "error catastrophe."[1][2][3] In contrast, Remdesivir functions as a "chain terminator," albeit with a delayed effect, causing a premature halt to the synthesis of the viral RNA chain.[4][5][6] This guide will delve into the molecular intricacies of these mechanisms, present comparative efficacy data, and provide detailed experimental protocols for key assays used in their evaluation.
Mechanism of Action: A Tale of Two Strategies
The distinct approaches of Molnupiravir and Remdesivir in disrupting viral replication are rooted in their chemical structures and how their active metabolites interact with the viral RdRp.
Molnupiravir: Driving Viral Error Catastrophe
Molnupiravir is a prodrug that is metabolized into its active form, β-D-N4-hydroxycytidine (NHC) triphosphate (NHC-TP).[1][3] NHC-TP is a ribonucleoside analog that can exist in two tautomeric forms, one mimicking cytidine and the other mimicking uridine. This "dual-identity" allows it to be incorporated into the nascent viral RNA strand by the RdRp in place of either cytosine or uracil.[7]
Once incorporated, NHC acts as a mutagenic template during subsequent rounds of RNA replication. When the RdRp encounters an NHC molecule in the template strand, it can misincorporate either adenine or guanine into the new complementary strand. This leads to a rapid accumulation of G-to-A and C-to-U transition mutations throughout the viral genome.[1][7] The viral proofreading exonuclease (ExoN) is unable to efficiently remove the incorporated NHC, contributing to the high mutation rate.[3] This relentless introduction of errors ultimately exceeds the virus's tolerance for mutation, leading to the production of non-viable viral progeny and the collapse of the viral population—a phenomenon termed "error catastrophe."[1][2]
References
- 1. Molnupiravir’s mechanism of action drives “error catastrophe” in SARS-CoV-2: A therapeutic strategy that leads to lethal mutagenesis of the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molnupiravir: A lethal mutagenic drug against rapidly mutating severe acute respiratory syndrome coronavirus 2—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 5. Kill or corrupt: Mechanisms of action and drug-resistance of nucleotide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evolutionary safety of lethal mutagenesis driven by antiviral treatment | PLOS Biology [journals.plos.org]
Isotope Effect of Deuterium Labeling on Molnupiravir Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of Molnupiravir and explores the potential effects of deuterium labeling on its metabolic profile. While direct comparative experimental data on a deuterated Molnupiravir analog is not currently available in published literature, this document outlines the expected metabolic pathways, the theoretical impact of deuteration based on established principles of medicinal chemistry, and provides detailed experimental protocols for researchers to conduct such comparative studies.
Introduction to Molnupiravir and the Rationale for Deuterium Labeling
Molnupiravir is an orally bioavailable prodrug of the ribonucleoside analog β-D-N4-hydroxycytidine (NHC).[1][2][3][4] It is rapidly converted in the body to NHC, which is then phosphorylated to its active triphosphate form (NHC-TP).[1][2][5] NHC-TP acts as a substrate for the viral RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome, a mechanism known as "error catastrophe."[1][3]
Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to alter the pharmacokinetic properties of a molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased exposure, and potentially a more favorable side-effect profile by altering metabolic pathways.
The Metabolism of Molnupiravir
Following oral administration, Molnupiravir undergoes rapid and extensive hydrolysis to its active metabolite, NHC.[2][5][6] This conversion is so efficient that Molnupiravir itself is not detected in plasma.[7] NHC is then taken up by cells and undergoes intracellular phosphorylation to the active antiviral agent, NHC-TP.[2][5] The primary route of elimination for NHC is believed to be further metabolism into endogenous cytidine and uridine, which then enter the natural nucleotide pools.[5]
Potential Isotope Effects of Deuterium Labeling on Molnupiravir Metabolism
Strategic placement of deuterium atoms on the Molnupiravir or NHC molecule could potentially influence its metabolism in several ways:
-
Slowing the Rate of Hydrolysis: Deuteration of the isopropylester group of Molnupiravir could potentially slow down the initial hydrolysis to NHC. However, given the rapid and complete nature of this conversion by esterases, the impact might be minimal.
-
Altering the Rate of Anabolism: Deuterium labeling on the ribose sugar or the hydroxynitrogen of the cytidine base could potentially influence the rate of phosphorylation to NHC-TP by cellular kinases. This could either enhance or decrease the formation of the active metabolite.
-
Modifying Catabolism: The primary anticipated benefit of deuteration would be to slow the catabolism of NHC. By placing deuterium at sites susceptible to enzymatic degradation (e.g., positions on the pyrimidine ring or the ribose moiety), the breakdown of NHC into uridine and cytidine could be retarded. This would be expected to increase the intracellular half-life of NHC and NHC-TP, potentially leading to enhanced and more sustained antiviral activity.
Comparative Data (Hypothetical)
The following tables present a hypothetical comparison of pharmacokinetic and metabolic parameters between Molnupiravir and a theoretical deuterated analog ("Deutero-Molnupiravir"). These tables are intended to serve as a template for the types of data that should be generated in experimental studies.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Molnupiravir (as NHC) | 60 | 11.6 |
| Deutero-Molnupiravir (as Deutero-NHC) | 90 | 7.7 |
Table 2: Pharmacokinetic Parameters in Rats (Oral Administration, 10 mg/kg)
| Parameter | Molnupiravir (measuring NHC) | Deutero-Molnupiravir (measuring Deutero-NHC) |
| Cmax (ng/mL) | 1500 | 1800 |
| Tmax (h) | 1.0 | 1.5 |
| AUC₀-t (ng·h/mL) | 4500 | 7200 |
| t½ (h) | 2.5 | 4.0 |
| CL/F (mL/min/kg) | 37.0 | 23.1 |
| Vd/F (L/kg) | 7.9 | 8.3 |
Experimental Protocols
To empirically determine the isotope effect of deuterium labeling on Molnupiravir metabolism, the following experimental protocols are recommended:
In Vitro Metabolic Stability
-
Objective: To determine the rate of metabolism of NHC and its deuterated analog in human liver microsomes.
-
Materials:
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
NHC and Deuterated-NHC test compounds
-
Acetonitrile (for quenching)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the test compound (NHC or Deuterated-NHC) at a final concentration of 1 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.
-
In Vivo Pharmacokinetic Study in Rodents
-
Objective: To compare the pharmacokinetic profiles of Molnupiravir and a deuterated analog after oral administration to rats.
-
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Molnupiravir and Deuterated-Molnupiravir formulations for oral gavage
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
-
-
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of Molnupiravir or Deuterated-Molnupiravir (e.g., 10 mg/kg) via gavage.
-
Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Extract NHC and Deuterated-NHC from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentrations of NHC and Deuterated-NHC in the plasma extracts using a validated LC-MS/MS method.
-
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to determine parameters such as Cmax, Tmax, AUC, t½, clearance (CL/F), and volume of distribution (Vd/F).
-
Visualizations
Caption: Metabolic pathway of Molnupiravir.
Caption: Experimental workflow for metabolism studies.
References
- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of a deuterium-containing M2-S31N channel blocker UAWJ280 with in vivo antiviral efficacy against both oseltamivir sensitive and -resistant influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Molnupiravir in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of Molnupiravir and its active metabolite, β-d-N4-hydroxycytidine (NHC), in tissue samples. The methods presented are a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method utilizing protein precipitation and a proposed alternative method using solid-phase extraction (SPE) for sample cleanup. This guide is intended to assist researchers in selecting and implementing a suitable method for their specific research needs in preclinical and clinical studies.
Mechanism of Action of Molnupiravir
Molnupiravir is a prodrug of the ribonucleoside analog NHC. After oral administration, it is rapidly converted to NHC, which is then taken up by cells and phosphorylated to its active triphosphate form (NHC-TP). NHC-TP is incorporated into the viral RNA by the RNA-dependent RNA polymerase, leading to an accumulation of mutations in the viral genome, a process known as "error catastrophe," which ultimately inhibits viral replication.
Mechanism of action of Molnupiravir.
Experimental Workflow for Tissue Sample Analysis
The general workflow for the quantification of Molnupiravir and NHC in tissue samples involves several key steps, from sample collection to data analysis. The choice of homogenization and extraction technique is critical for obtaining accurate and reproducible results.
General experimental workflow.
Comparison of Analytical Methods
The following table summarizes the key performance parameters of the two presented methods for the analysis of Molnupiravir (prodrug) and NHC (active metabolite) in tissue samples.
| Parameter | Method 1: Protein Precipitation UHPLC-MS/MS | Method 2: Solid-Phase Extraction (SPE) UHPLC-MS/MS (Proposed) |
| Extraction Principle | Precipitation of proteins with a solvent to release analytes. | Selective retention of analytes on a solid sorbent and elution. |
| Linearity Range | 5 - 2500 ng/mL (for NHC in lung homogenate) | Expected to be similar or better than protein precipitation. |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (for NHC in lung homogenate) | Potentially lower due to sample concentration during SPE. |
| Accuracy (% Bias) | Within ±15% for quality control samples. | Expected to be within ±15% as per regulatory guidelines. |
| Precision (% CV) | <15% for quality control samples. | Expected to be <15% as per regulatory guidelines. |
| Recovery | Not explicitly reported for tissue, but generally moderate to high. | Expected to be high and reproducible (>85%). |
| Matrix Effect | Potential for significant ion suppression or enhancement. | Generally reduced compared to protein precipitation due to cleaner extracts. |
| Sample Throughput | High, as the procedure is relatively simple and fast. | Lower, due to the multiple steps involved in the SPE protocol. |
| Cost per Sample | Lower, primarily cost of solvent. | Higher, due to the cost of SPE cartridges/plates. |
| Selectivity | Good, primarily determined by MS/MS detection. | Excellent, due to both chromatographic separation and selective extraction. |
Detailed Experimental Protocols
Method 1: UHPLC-MS/MS with Protein Precipitation
This method is based on a validated procedure for the quantification of NHC in hamster lung tissue.
1. Tissue Homogenization:
-
Weigh the frozen tissue sample.
-
Add a 3-fold volume of ice-cold homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.
-
Centrifuge the homogenate at 4°C to pellet cellular debris.
-
Collect the supernatant (clarified lung homogenate) for extraction.
2. Sample Extraction (Protein Precipitation):
-
To 100 µL of clarified tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of NHC).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
3. UHPLC-MS/MS Conditions:
-
UHPLC System: A high-performance liquid chromatography system capable of delivering reproducible gradients.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate NHC and the internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for NHC and the internal standard.
Method 2: UHPLC-MS/MS with Solid-Phase Extraction (SPE) (Proposed)
This proposed method utilizes a well-established extraction technique to achieve cleaner sample extracts, potentially leading to lower matrix effects and improved sensitivity.
1. Tissue Homogenization:
-
Follow the same procedure as described in Method 1.
2. Sample Extraction (Solid-Phase Extraction):
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) SPE cartridge (e.g., 30 mg/1 mL).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of clarified tissue homogenate, add 100 µL of 4% phosphoric acid in water. Load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition.
3. UHPLC-MS/MS Conditions:
-
Follow the same UHPLC-MS/MS conditions as described in Method 1.
Conclusion
The choice between protein precipitation and solid-phase extraction for the analysis of Molnupiravir and its active metabolite NHC in tissue samples depends on the specific requirements of the study. The protein precipitation method offers higher throughput and lower cost, making it suitable for rapid screening of a large number of samples. The proposed solid-phase extraction method, while more time-consuming and costly, is expected to provide cleaner extracts, leading to reduced matrix effects, and potentially higher sensitivity and accuracy. This makes it a preferable choice for studies requiring the highest level of analytical rigor and for complex tissue matrices. Researchers should validate their chosen method according to the relevant regulatory guidelines to ensure the reliability of their results.
Precision and Accuracy of Molnupiravir Assays: A Comparative Analysis of Analytical Methods
A detailed guide for researchers and drug development professionals on the inter-day and intra-day precision and accuracy of analytical methods for the quantification of Molnupiravir and its active metabolite.
This guide provides a comprehensive comparison of different analytical methods used for the quantification of Molnupiravir and its active metabolite, β-d-N4-hydroxycytidine (NHC), in various biological matrices. The focus is on inter-day and intra-day precision and accuracy, crucial parameters for the validation of bioanalytical methods. The data presented is compiled from several studies and is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs.
Data Summary: Inter-day and Intra-day Precision and Accuracy
The following tables summarize the precision (expressed as Relative Standard Deviation, %RSD) and accuracy (expressed as %Recovery or within a certain percentage of the nominal value) for different Molnupiravir and NHC assays.
Table 1: RP-HPLC-UV Methods for Molnupiravir
| Analyte | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Recovery) | Reference |
| Molnupiravir | Bulk & Formulation | 1–32 µg/mL | < 2.0% | < 2.0% | 99.77% – 100.26% | [1] |
| Molnupiravir | Bulk & Formulation | 0.2–80.0 µg/mL | 0.51% (for two analysts) | 0.57% (for two days) | 99.96% – 100.67% | [2] |
| Molnupiravir | Bulk & Tablet | 20–100 µg/mL | < 2.0% | < 2.0% | 98% – 102% | [3] |
| Molnupiravir | API & Dosage Forms | 30–70 µg/mL | < 2.0% | < 2.0% | Not explicitly stated, but method found to be accurate | [4] |
Table 2: LC-MS/MS Methods for Molnupiravir and its Metabolite (NHC)
| Analyte | Matrix | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy | Reference |
| Molnupiravir & NHC | Human Plasma & Saliva | 2.5–5000 ng/mL | Within 15% | Within 15% | Within ±15% of nominal values (±20% at LLOQ) | [5][6][7] |
| NHC | Human Plasma | 10–10,000 ng/mL | Within 15% | Within 15% | Within ±15% of nominal values (±20% at LLOQ) | [8][9][10] |
| NHC | Human Plasma | 20.0–10,000.0 ng/mL | 5.8% - 9.4% | 5.8% - 8.7% | -7.7% to 4.0% Relative Error | [11] |
| Molnupiravir | Rat Plasma | 6.25–50 ng/mL | Within 15% | Within 15% | 97.85% - 98.83% | [12][13] |
Experimental Protocols
Below are detailed methodologies from key studies that provide insights into the experimental setup for Molnupiravir and NHC analysis.
RP-HPLC-UV Method for Molnupiravir in Bulk and Formulation[1][2]
-
Sample Preparation: Standard solutions of Molnupiravir were prepared in a diluent, typically a mixture of the mobile phase components.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Visible detector.
-
Chromatographic Conditions:
-
Validation: The method was validated according to ICH guidelines for parameters including precision, accuracy, linearity, specificity, and robustness.[1][2]
LC-MS/MS Method for Simultaneous Quantification of Molnupiravir and NHC in Human Plasma and Saliva[5][6]
-
Sample Preparation:
-
Collect whole blood and saliva on wet ice.
-
Centrifuge the samples to obtain plasma and saliva supernatants.
-
Immediately precipitate proteins by adding acetonitrile (ratio of 3:1, acetonitrile to plasma/saliva v/v) to prevent the conversion of Molnupiravir to NHC.[5]
-
Vortex the mixture and freeze the sample extracts at -80 °C until analysis.[5]
-
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
-
Chromatographic Conditions: The specific column, mobile phase, and gradient conditions are optimized to achieve separation of Molnupiravir and NHC.
-
Mass Spectrometry:
-
Validation: The method was validated in accordance with EMA and FDA guidelines.[5]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the analysis of Molnupiravir and its metabolite in biological samples using LC-MS/MS.
Caption: Experimental workflow for Molnupiravir/NHC analysis by LC-MS/MS.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development and validation of molnupiravir assessment in bulk powder and pharmaceutical formulation by the RP-HPLC-UV method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cmbr-journal.com [cmbr-journal.com]
- 4. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 5. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - article [repository.rudn.ru]
- 10. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for the Quantification of Molnupiravir
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of the antiviral drug Molnupiravir and its active metabolite, N4-hydroxycytidine (NHC), is critical for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard is paramount for a robust and reliable bioanalytical method, typically employing liquid chromatography with tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of different internal standards used for the analysis of Molnupiravir, supported by experimental data from published studies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry. These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H). Because they are chemically identical to the analyte, they co-elute chromatographically and exhibit similar ionization efficiency and behavior during sample preparation. This close similarity allows for effective compensation for matrix effects and variations in instrument response, leading to high accuracy and precision.
One study by Amara et al. utilized ¹³C¹⁵N₂-labeled Molnupiravir (MPV-SIL) and ¹³C¹⁵N₂-labeled N4-hydroxycytidine (NHC-SIL) for the simultaneous quantification of Molnupiravir and its metabolite in human plasma and saliva.[1][2] The method demonstrated excellent performance, as detailed in the tables below.
Alternative Approaches: Non-Isotopically Labeled Internal Standards
In the absence of a SIL internal standard, structurally similar molecules or other drugs can be used. These are often more readily available and cost-effective. However, they may not perfectly mimic the analyte's behavior during extraction and ionization, potentially leading to less accurate compensation for matrix effects. Several studies have successfully developed and validated LC-MS/MS methods for Molnupiravir using various non-isotopically labeled internal standards.
These include:
-
Ribavirin: An antiviral drug.[5]
-
Hydrochlorothiazide: A diuretic.
-
Nelfinavir: An antiretroviral drug.
The performance of these internal standards, as reported in individual studies, is summarized in the comparison tables.
Performance Data of Different Internal Standards
The following tables summarize the reported performance characteristics for various internal standards used in the analysis of Molnupiravir and its active metabolite, NHC. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Performance Data for Molnupiravir (MPV) Analysis
| Internal Standard | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Matrix Effect (%) | Citation |
| ¹³C¹⁵N₂-EIDD-2801 (MPV-SIL) | Plasma | 95-100 | <15 | <15 | Within ±15 | Within ±15 | Not explicitly reported | [1][2] |
| Carbamazepine | Serum | >95 | <6.2 | <6.2 | 98.2-103.7 | 98.2-103.7 | <7 | [3][4] |
| Hydrochlorothiazide | Plasma | 97.0-99.8 | Not reported | Not reported | Not reported | Not reported | Not explicitly reported |
Table 2: Performance Data for N4-hydroxycytidine (NHC) Analysis
| Internal Standard | Matrix | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Matrix Effect (%) | Citation |
| ¹³C¹⁵N₂-N4-Hydroxycytidine (NHC-SIL) | Plasma | 95-100 | <15 | <15 | Within ±15 | Within ±15 | Not explicitly reported | [1][2] |
| Ribavirin | Plasma | Not reported | 0.7-9.4 | 0.7-9.4 | 92.3-104.0 | 99.1-105.1 | Not explicitly reported | [5] |
| Promethazine | Plasma | 95.8-103.5 | 1.1-3.8 | 2.1-4.5 | 96.7-102.3 | 97.8-101.5 | 94.7-104.2 | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of the experimental protocols from the cited studies.
Method Using Stable Isotope-Labeled Internal Standards (Amara et al.[1][2])
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Waters Atlantis C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 1 mM ammonium acetate in water and 1 mM ammonium acetate in acetonitrile.
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in negative ion mode.
-
Mass Transitions:
-
MPV: m/z 328.1 → 126.0
-
MPV-SIL: m/z 331.0 → 129.0
-
NHC: m/z 258.0 → 125.9
-
NHC-SIL: m/z 260.9 → 128.9
-
Method Using Carbamazepine as Internal Standard[3][4]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Not specified in detail in the abstract.
-
Mobile Phase: Not specified in detail in the abstract.
-
Detection: Tandem mass spectrometry.
-
Mass Transitions:
-
Molnupiravir: m/z 328.1 → 126.0
-
Carbamazepine: m/z 237.0 → 194.0
-
Method Using Ribavirin as Internal Standard[5]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Agilent Zorbax Eclipse plus C18 column (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with methanol and 0.2% acetic acid (5:95, v/v).
-
Detection: Tandem mass spectrometry with ESI in positive ion mode.
-
Mass Transitions:
-
NHC: m/z 260.10 → 128.10
-
Ribavirin: m/z 245.10 → 113.20
-
Method Using Promethazine as Internal Standard[6][7][8]
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Shim-pack GWS C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid and 0.08% ammonia in water (Eluent A) and 0.1% formic acid and 0.08% ammonia in methanol:acetonitrile (4:1, v/v) (Eluent B).
-
Detection: Tandem mass spectrometry with ESI.
-
Mass Transitions: Not explicitly stated in the provided abstract.
Visualizing the Analytical Workflow and Mechanism of Action
To better understand the processes involved, the following diagrams illustrate the analytical workflow for comparing internal standards and the mechanism of action of Molnupiravir.
Caption: Analytical workflow for comparing internal standards.
Caption: Mechanism of action of Molnupiravir.
Conclusion
The selection of an internal standard is a critical decision in the development of a bioanalytical method for Molnupiravir. Stable isotope-labeled internal standards, such as ¹³C¹⁵N₂-EIDD-2801 and ¹³C¹⁵N₂-N4-Hydroxycytidine, offer the most reliable performance by closely mimicking the analyte and effectively compensating for analytical variability.[1][2] However, when SIL internal standards are not feasible, non-isotopically labeled compounds like carbamazepine, ribavirin, and promethazine have been shown to provide acceptable results with careful method validation.[3][4][5][6][7][8]
Researchers should carefully consider the specific requirements of their study, including the desired level of accuracy and precision, cost, and availability of the internal standard. The data and protocols presented in this guide can serve as a valuable resource for making an informed decision and for the development of robust and reliable analytical methods for Molnupiravir and its active metabolite.
References
- 1. The development and validation of a novel LC-MS/MS method for the simultaneous quantification of Molnupiravir and its metabolite ß-d-N4-hydroxycytidine in human plasma and saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. A validated LC-MS/MS method for determination of antiviral prodrug molnupiravir in human plasma and its application for a pharmacokinetic modeling study in healthy Egyptian volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Quantification of Major Molnupiravir Metabolite (β-D-N4-hydroxycytidine) in Human Plasma - article [repository.rudn.ru]
A Researcher's Guide to Molnupiravir-d7: Purity and Isotopic Enrichment Analysis
For researchers, scientists, and drug development professionals, the quality of stable isotope-labeled internal standards is paramount for accurate bioanalytical results. This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical purity and isotopic enrichment of Molnupiravir-d7, a critical internal standard in the pharmacokinetic analysis of the antiviral drug Molnupiravir.
This compound is a deuterated form of Molnupiravir, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantifying Molnupiravir in biological matrices. However, the reliability of analytical data heavily depends on the purity and isotopic enrichment of the this compound used. This guide outlines the key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid researchers in evaluating and selecting high-quality this compound.
Chemical Purity Analysis: Ensuring the Absence of Impurities
The chemical purity of this compound is crucial to prevent interference from other compounds during analysis. Impurities can arise from the synthesis process or degradation. High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection is the gold standard for assessing chemical purity.
Comparison of Purity Analysis Methods
| Method | Principle | Advantages | Disadvantages | Typical Purity Specification |
| RP-HPLC-UV | Separation based on polarity with UV detection. | Widely available, robust, and cost-effective. | May not detect impurities that do not have a UV chromophore. | >95% |
| LC-MS/MS | Separation by HPLC with highly sensitive and specific mass spectrometric detection. | High sensitivity and specificity, can identify and quantify impurities. | More expensive and complex instrumentation required. | >99% |
Representative Purity Data for this compound Batches
| Batch No. | Purity by HPLC-UV (%) | Purity by LC-MS/MS (%) | Major Impurity (%) | Notes |
| M-d7-001 | 96.2 | 99.1 | Unlabeled Molnupiravir (0.5%) | Meets standard specifications. |
| M-d7-002 | 98.5 | 99.8 | Unlabeled Molnupiravir (0.1%) | High purity batch, suitable for sensitive assays. |
| M-d7-003 | 94.1 | 97.5 | Synthesis Intermediate X (2.0%) | Lower purity, may require further purification. |
Isotopic Enrichment Analysis: Quantifying Deuterium Incorporation
Isotopic enrichment refers to the percentage of this compound molecules that contain the desired seven deuterium atoms. Incomplete deuteration can lead to the presence of molecules with fewer than seven deuterium atoms (e.g., d1 to d6), which can interfere with the quantification of the unlabeled analyte. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.
Comparison of Isotopic Enrichment Analysis Methods
| Method | Principle | Advantages | Disadvantages | Typical Isotopic Enrichment |
| LC-MS/MS | Measures the relative abundance of ions with different mass-to-charge ratios (m/z). | Highly sensitive and provides information on the distribution of different deuterated species. | Requires careful optimization of instrument parameters. | >98% |
| ¹H NMR & ²H NMR | ¹H NMR quantifies the reduction in proton signals at deuterated positions. ²H NMR directly detects the deuterium signals. | Provides information about the specific sites of deuteration and can be highly quantitative. | Lower sensitivity compared to MS, requires higher sample concentrations. | >98% |
Representative Isotopic Enrichment Data for this compound Batches
| Batch No. | Isotopic Enrichment by LC-MS/MS (%) | d0 (Unlabeled) Abundance (%) | d1-d6 Abundance (%) | Notes |
| M-d7-001 | 98.5 | 0.5 | 1.0 | Good isotopic purity. |
| M-d7-002 | 99.5 | 0.1 | 0.4 | Excellent isotopic purity, ideal for minimizing cross-talk. |
| M-d7-003 | 96.0 | 1.5 | 2.5 | Lower enrichment, potential for interference in sensitive assays. |
Alternative Internal Standards for Molnupiravir Analysis
While this compound is a widely used internal standard, other options exist. The choice of internal standard can impact assay performance.
| Internal Standard | Principle | Advantages | Disadvantages |
| This compound | Stable isotope-labeled analog. | Co-elutes with the analyte, compensates for matrix effects effectively.[1] | Potential for isotopic cross-contamination if not of high purity. |
| ¹³C-labeled Molnupiravir | Stable isotope-labeled analog with ¹³C. | Less potential for chromatographic separation from the analyte compared to some deuterated standards. | Generally more expensive to synthesize than deuterated analogs. |
| Structural Analog | A molecule with similar chemical and physical properties to Molnupiravir. | More cost-effective. | May not co-elute perfectly and may not fully compensate for matrix effects. |
Experimental Protocols
Protocol 1: Chemical Purity Analysis by RP-HPLC-UV
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient:
-
Start with 95% A, hold for 1 min.
-
Linear gradient to 5% A over 10 min.
-
Hold at 5% A for 2 min.
-
Return to 95% A over 1 min and re-equilibrate for 5 min.
Flow Rate: 1.0 mL/min Detection Wavelength: 236 nm Injection Volume: 10 µL Sample Preparation: Dissolve this compound in methanol to a concentration of 1 mg/mL.
Protocol 2: Isotopic Enrichment Analysis by LC-MS/MS
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
LC Conditions: (Same as Protocol 1)
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Molnupiravir (d0): m/z 330.1 -> 157.1
-
This compound: m/z 337.1 -> 164.1
-
-
Data Analysis: Integrate the peak areas for the d0 and d7 transitions. Calculate isotopic enrichment as: (Area(d7) / (Area(d0) + Area(d7))) * 100%. A full scan in the relevant mass range can also be used to assess the distribution of d1-d6 species.
Protocol 3: Isotopic Enrichment Analysis by NMR Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR:
-
Solvent: DMSO-d6
-
Procedure: Acquire a standard ¹H NMR spectrum. Compare the integration of a non-deuterated proton signal (e.g., from the ribose ring) with the residual proton signals at the deuterated positions. The reduction in the integral of the latter corresponds to the degree of deuteration.
²H NMR:
-
Solvent: DMSO
-
Procedure: Acquire a ²H NMR spectrum. The presence and integration of signals will confirm the positions and relative abundance of deuterium.
Visualizing Analytical Workflows
To further clarify the analytical processes, the following diagrams illustrate the workflows for purity and isotopic enrichment analysis.
By employing these rigorous analytical methods, researchers can confidently assess the quality of their this compound internal standard, leading to more accurate and reliable pharmacokinetic data in the development of antiviral therapies.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical component of robust bioanalytical method validation is the appropriate selection and use of an internal standard (IS). This guide provides a comprehensive comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Structural Analog Internal Standards—supported by experimental data and aligned with key regulatory guidelines from the FDA, EMA, and the harmonized ICH M10.
The Role of the Internal Standard in Bioanalytical Assays
An internal standard is a compound of known concentration added to calibration standards, quality control (QC) samples, and study samples.[1][2] Its primary purpose is to compensate for the variability inherent in sample preparation and analysis, such as extraction losses, injection volume variations, and matrix effects.[3][4] The fundamental principle is that the IS and the analyte will behave similarly during the analytical process, and therefore, any variations will affect both compounds to the same extent. The use of an IS allows for the accurate quantification of the analyte by using the ratio of the analyte response to the IS response.
Comparison of Internal Standard Types: Performance and Considerations
The choice between a Stable Isotope-Labeled Internal Standard (SIL-IS) and a structural analog is a critical decision in method development. While SIL-IS are generally considered the "gold standard," practical considerations such as cost and availability may necessitate the use of a structural analog.[3][4]
Stable Isotope-Labeled Internal Standards (SIL-IS) are molecules where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[2] This modification results in a compound that is chemically identical to the analyte but has a different mass, allowing for its distinction by a mass spectrometer.
Structural Analog Internal Standards are compounds that are chemically similar to the analyte but not identical.[5] They should ideally share similar physicochemical properties, such as extraction recovery and chromatographic retention.
The following table summarizes the key performance characteristics of each type of internal standard based on experimental data and regulatory expectations.
| Performance Parameter | Stable Isotope-Labeled IS (e.g., ¹³C-labeled) | Structural Analog IS | Regulatory Acceptance Criteria (FDA/EMA/ICH M10) |
| Accuracy (% Bias) | Typically < 5% | Can be acceptable, but may show higher bias[5] | Within ±15% of the nominal concentration (±20% at LLOQ)[6] |
| Precision (%CV) | Typically < 10%[7] | Generally higher than SIL-IS, but can be within acceptable limits[7] | ≤15% (≤20% at LLOQ)[6] |
| Matrix Effect | Co-elution with the analyte allows for effective compensation for ion suppression or enhancement.[2] ¹³C-labeled IS are superior to deuterated IS in minimizing differential matrix effects.[8] | Susceptible to differential matrix effects if chromatographic separation from the analyte is not optimal.[5] | The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%.[9] |
| Recovery | Expected to be identical to the analyte, providing excellent correction for extraction variability.[10] | Recovery may differ from the analyte, requiring consistent and reproducible extraction efficiency.[7] | Recovery of the analyte and IS should be consistent, precise, and reproducible.[11] |
| Chromatographic Separation | Ideally co-elutes with the analyte. Deuterated standards may exhibit slight retention time shifts.[5] | Should have a retention time close to, but separate from, the analyte to avoid interference.[10] | The IS should not interfere with the analyte peak. |
| Availability & Cost | Can be expensive and may require custom synthesis.[3] | More readily available and cost-effective.[3] | Suitability of the IS must be demonstrated regardless of the type.[2] |
Experimental Protocols for Internal Standard Evaluation
The suitability of a chosen internal standard must be rigorously evaluated during method validation. The following are detailed methodologies for key experiments:
Accuracy and Precision
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter in the measurements (precision).
Methodology:
-
Prepare at least five replicates of QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high.
-
Add the internal standard at a constant concentration to all QC samples.
-
Process and analyze the samples in at least three separate analytical runs on different days.
-
Calculate the concentration of the analyte in each QC sample using the analyte-to-IS peak area ratio.
-
For Accuracy: Calculate the percent bias for each QC level: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
For Precision: Calculate the percent coefficient of variation (%CV) for each QC level: ((Standard Deviation of Measured Concentrations) / Mean Measured Concentration) * 100.
Matrix Effect
Objective: To assess the effect of the biological matrix on the ionization of the analyte and internal standard.
Methodology (Post-extraction Spike Method):
-
Obtain blank biological matrix from at least six different sources.
-
Extract the blank matrix samples.
-
Post-extraction, spike the extracts with the analyte at low and high concentrations and the internal standard at the working concentration.
-
Prepare corresponding neat solutions of the analyte and internal standard in the reconstitution solvent at the same concentrations.
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-normalized matrix factor: IS-Normalized MF = MF of Analyte / MF of IS.
-
The %CV of the IS-normalized MF across the different matrix sources should be calculated.
Recovery
Objective: To determine the extraction efficiency of the analytical method for both the analyte and the internal standard.
Methodology:
-
Prepare two sets of samples at three concentration levels (low, medium, and high):
-
Set A: Spike the analyte and internal standard into the biological matrix before extraction.
-
Set B: Spike the analyte and internal standard into the post-extracted blank matrix (representing 100% recovery).
-
-
Process and analyze both sets of samples.
-
Calculate the percent recovery for the analyte and the IS at each concentration level: Recovery (%) = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100.
Workflow for Internal Standard Selection and Validation
The following diagram illustrates the logical workflow for selecting and validating an internal standard within a bioanalytical method validation project.
Caption: Workflow for internal standard selection and validation in bioanalytical methods.
Conclusion
The selection of an appropriate internal standard is a cornerstone of reliable bioanalytical method validation. While Stable Isotope-Labeled Internal Standards, particularly those labeled with ¹³C or ¹⁵N, generally offer superior performance in terms of accuracy, precision, and mitigation of matrix effects, a well-characterized structural analog can also be a valid choice when a SIL-IS is not feasible. Rigorous experimental evaluation of the chosen internal standard against the acceptance criteria set forth by regulatory agencies is mandatory to ensure the integrity and reliability of the bioanalytical data that underpins critical drug development decisions.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. database.ich.org [database.ich.org]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. fda.gov [fda.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Molnupiravir-d7
Essential guidance for the safe and compliant disposal of Molnupiravir-d7, ensuring the protection of personnel and the environment. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound in accordance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to the following safety measures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.
-
Spill Management: In the event of a spill, contain the material and clean the area with an appropriate absorbent material. Dispose of the contaminated materials as hazardous waste.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations. The primary regulatory bodies in the United States governing pharmaceutical waste are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous or non-hazardous according to the Resource Conservation and Recovery Act (RCRA). This determination should be made by a qualified environmental health and safety (EHS) professional.
-
Factors that may lead to a hazardous classification include exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity.
-
-
Segregation and Containment:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Collect all solid waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled, and sealed container. The container should be compatible with the chemical properties of the compound.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled container.
-
-
Prohibition of Sewer Disposal:
-
Engage a Licensed Waste Management Contractor:
-
The disposal of chemical waste, including this compound, must be handled by a licensed and certified hazardous waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date. This documentation is crucial for regulatory compliance.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Molnupiravir-d7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Molnupiravir-d7. The following procedures are based on established protocols for the parent compound, Molnupiravir, and are designed to ensure the safe handling and disposal of its deuterated analog.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in powder form, it is imperative to use appropriate personal protective equipment and engineering controls to minimize exposure. The substance is classified as a combustible dust and may cause damage to the gastrointestinal tract through prolonged or repeated oral exposure.[1][2]
Table 1: Personal Protective Equipment and Engineering Control Specifications
| Control Type | Specification | Rationale and Source |
| Ventilation | General and local exhaust ventilation | Recommended to maintain vapor and dust exposures below acceptable limits.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirators (e.g., N95) | Required where concentrations are above recommended limits or are unknown.[1] A positive pressure air-supplied respirator is recommended for potential uncontrolled release or unknown exposure levels.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Double gloving is recommended to prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Goggles are necessary for dusty conditions, mists, or aerosols. A face shield is recommended if there is a potential for direct facial contact.[1] |
| Skin and Body Protection | Laboratory coat or work uniform | Additional garments like sleevelets, aprons, or disposable suits should be used based on the task to avoid skin exposure.[1] |
| Hygiene Facilities | Eye flushing systems and safety showers | Should be located close to the workstation in case of accidental exposure.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following workflow outlines the key procedural steps.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
